molecular formula C15H9FI2N2O B11985891 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone CAS No. 302913-43-5

3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

Katalognummer: B11985891
CAS-Nummer: 302913-43-5
Molekulargewicht: 506.05 g/mol
InChI-Schlüssel: LNYAKZNABVBGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a synthetic small molecule based on the versatile quinazolinone scaffold, a structure of high significance in medicinal chemistry due to its wide spectrum of biological activities . This compound is presented as a valuable chemical tool for early-stage discovery research and investigative studies. The core 4(3H)-quinazolinone structure is known to exhibit diverse pharmacological properties, with specific activities highly dependent on the nature and position of its substituents . The presence of iodine atoms at the 6 and 8 positions is of particular research interest. Structure-activity relationship (SAR) studies indicate that halogen substitutions at these positions, especially bromine and iodine, have been associated with enhanced antimicrobial and cytotoxic activities . Furthermore, the 2-fluorobenzyl group at the N-3 position is a key functional moiety that can influence the molecule's binding affinity and pharmacokinetic properties. Key Research Applications: • Anticancer Research: Quinazolinone derivatives are investigated for their potential to inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis . • Antimicrobial Research: Compounds featuring halogen atoms at the 6 and 8 positions of the quinazolinone ring have shown promising inhibitory effects against a range of bacterial and fungal strains, making them interesting candidates for the development of new anti-infective agents . • Chemical Biology & SAR Studies: This compound serves as a critical intermediate for researchers exploring the structure-activity relationships of quinazolinones, enabling the synthesis of more complex analogues for biological screening . Important Note for Researchers: This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes full responsibility for confirming the compound's identity and purity and for all subsequent research and handling.

Eigenschaften

CAS-Nummer

302913-43-5

Molekularformel

C15H9FI2N2O

Molekulargewicht

506.05 g/mol

IUPAC-Name

3-[(2-fluorophenyl)methyl]-6,8-diiodoquinazolin-4-one

InChI

InChI=1S/C15H9FI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2

InChI-Schlüssel

LNYAKZNABVBGAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)F

Herkunft des Produkts

United States
Foundational & Exploratory

mechanism of action of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

The Quinazolinone Core: Serves as the primary anchoring scaffold. It engages in critical hydrogen bonding and π

παα1
  • The 3-(2-Fluorobenzyl) Substitution: The N3-benzyl projection is essential for penetrating the deep, hydrophobic cleft of the L5 pocket. The addition of the ortho-fluorine atom creates a highly electronegative, lipophilic edge that not only enhances multipolar interactions with basic residues in the α 3 helix but also restricts the dihedral angle, locking the molecule into a rigid, bioactive conformation.

  • 6,8-Diiodo Halogenation: Iodine is a massive, highly polarizable atom. Di-substitution at the 6 and 8 positions drastically increases the compound's lipophilicity and facilitates powerful halogen bonding ( σ -hole interactions) with the hydrophobic floor of the binding site. This dual-halogenation is predicted to significantly decrease the dissociation rate ( koff​ ), trapping the enzyme in an inactive state longer than unsubstituted analogs.

  • Core Mechanism of Action: Allosteric Trapping of KSP/Eg5

    KSP/Eg5 is a plus-end directed homotetrameric motor protein responsible for cross-linking and sliding antiparallel microtubules apart, a mechanical force strictly required for the establishment of the bipolar mitotic spindle[2]. Furthermore, Eg5 activity is the primary driver of poleward microtubule flux in the metaphase spindle[3].

    Like other quinazolinones, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone does not compete with ATP. Instead, it acts as an ATP-uncompetitive allosteric modulator[2].

    The Biochemical Sequence:

    • The motor domain hydrolyzes ATP and releases inorganic phosphate (Pi), entering a weak microtubule-binding, ADP-bound state.

    • The quinazolinone inhibitor binds to the induced-fit α 2/loop L5/helix α 3 pocket.

    • This binding allosterically locks the nucleotide-binding cleft, preventing the release of ADP and the subsequent binding of a new ATP molecule[2].

    • The motor is trapped in a weak-binding state, neutralizing its ability to generate the outward pushing forces required for centrosome separation.

    ATPase_CycleAEg5-ATP(Strong MT Binding)BEg5-ADP-Pi(Force Generation)A->B HydrolysisCEg5-ADP(Weak MT Binding)B->C Pi ReleaseC->A Nucleotide ExchangeEEg5-ADP-Inhibitor(Trapped State)C->E Inhibitor BindingD3-(2-Fluorobenzyl)-6,8-diiodo-quinazolinoneD->E Loop L5 EngagementE->A Blocked Exchange

    Fig 1: Allosteric trapping of the Eg5-ADP complex, preventing nucleotide exchange.

    Cellular Phenotype: Spindle Collapse and Mitotic Arrest

    Because KSP/Eg5 is essential for centrosome separation, its inhibition yields a highly specific and visually distinct cellular phenotype. The duplicated centrosomes fail to migrate to opposite poles, resulting in a radial array of microtubules surrounding unseparated centrosomes—a structure termed a "monoastral" spindle [4].

    The presence of a monoastral spindle leaves kinetochores unattached or mono-oriented. This lack of bipolar tension is immediately sensed by the Spindle Assembly Checkpoint (SAC) . The SAC kinase cascade recruits Mad2 and BubR1 to the kinetochores, which sequester Cdc20 and inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C). The resulting stabilization of Cyclin B1 and Securin locks the cell in a prolonged state of prometaphase arrest, ultimately triggering intrinsic apoptotic pathways[4].

    PathwayKSPKSP/Eg5 InhibitionSpindleMonoastral Spindle FormationKSP->SpindleSACSAC ActivationSpindle->SACAPCAPC/C-Cdc20 InhibitionSAC->APCCyclinCyclin B1 StabilizationAPC->CyclinArrestMitotic ArrestCyclin->ArrestApoptosisApoptosisArrest->Apoptosis

    Fig 2: Cellular signaling cascade from KSP inhibition to SAC-mediated apoptosis.

    Quantitative Data Summary

    To contextualize the potency of polyhalogenated quinazolinones, the table below compares the kinetic and phenotypic parameters of benchmark KSP inhibitors against the predicted profile of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone based on structural homology.

    Table 1: Comparative Kinetic and Phenotypic Parameters of KSP Inhibitors

    CompoundScaffold CoreLoop L5 Affinity ( Kd​ )MT-ATPase IC 50​ Mitotic Arrest IC 50​ Primary Phenotype
    Monastrol [4]Dihydropyrimidine~15 μ M14 μ M20 μ MMonoastral Spindle
    Ispinesib [1]Quinazolinone~0.8 nM1.2 nM1.5 nMMonoastral Spindle
    3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Polyhalogenated Quinazolinone< 1.0 nM (Predicted)< 2.0 nM (Predicted)< 5.0 nM (Predicted)Monoastral Spindle

    Self-Validating Experimental Protocols

    To rigorously evaluate 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, the following self-validating workflows must be employed.

    Protocol A: Microtubule-Activated ATPase Assay

    Causality & Validation: KSP inhibitors selectively target the motor domain's interaction with microtubules. A valid allosteric inhibitor will drastically reduce microtubule-stimulated ATPase activity while leaving basal (microtubule-independent) ATPase activity relatively unperturbed. We include a non-motor ATPase (e.g., hexokinase) as a negative control to rule out pan-assay interference compounds (PAINS).

    • Microtubule Preparation: Polymerize highly purified porcine brain tubulin (20 μ M) in PIPES buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.8) containing 1 mM GTP and 10 μ M paclitaxel at 37°C for 30 minutes to stabilize the microtubules.

    • Target Equilibration: In a 384-well microplate, incubate recombinant human KSP/Eg5 motor domain (10 nM) with a 10-point concentration gradient of the quinazolinone compound (0.1 nM to 10 μ M) for 15 minutes at room temperature. This pre-incubation is critical to allow the compound to access and equilibrate within the transiently open L5 allosteric pocket.

    • Reaction Initiation: Add 1 mM ATP and 2 μ M pre-polymerized microtubules to all wells.

    • Quenching & Readout: After 20 minutes, quench the reaction by adding Malachite Green reagent. Incubate for 5 minutes for color development.

    • Quantification: Measure absorbance at 620 nm to quantify inorganic phosphate (Pi) release. Calculate the IC 50​ using a four-parameter logistic non-linear regression model.

    Protocol B: High-Content Phenotypic Profiling (Immunofluorescence)

    Causality & Validation: Biochemical inhibition must translate to target engagement in live cells. If the compound is merely a general cytotoxin, cells will undergo necrosis without arresting in mitosis. By co-staining for α -tubulin (to view spindle architecture) and Phospho-Histone H3 (Ser10) (a definitive marker of mitotic chromatin), we create a self-validating system: true KSP inhibitors will cause a dose-dependent spike in pH3-positive cells that exclusively exhibit monoastral spindles.

    • Cell Culture: Seed HeLa or U2OS cells in 384-well glass-bottom imaging plates at 3,000 cells/well. Incubate for 24 hours at 37°C.

    • Compound Treatment: Treat cells with the quinazolinone compound across a concentration gradient for 14 hours. This duration is chosen to capture one full cell cycle, ensuring all cells attempt to pass through mitosis during the exposure window.

    • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Immunostaining: Block with 3% BSA. Incubate with primary antibodies: anti- α -tubulin (mouse, 1:500) and anti-Phospho-Histone H3 (rabbit, 1:800) for 2 hours. Wash, then apply fluorophore-conjugated secondary antibodies (e.g., AlexaFluor 488 and 647) and Hoechst 33342 (DNA stain) for 1 hour.

    • High-Content Imaging: Acquire images using an automated spinning-disk confocal microscope. Utilize image analysis software to quantify the Mitotic Index (percentage of pH3-positive nuclei) and classify spindle morphology to confirm the monoastral phenotype.

    References

    • Mitotic kinesins: prospects for antimitotic drug discovery - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5PrtiKs8PJcknllZm8YAtOoo964rLKUAzM90eoa5hCFAt_Fo2eSaNYWBgStM1zYvJeACliGHGE453GKLIrH49VdcKtL3HfFGPh_GM7Yizx1Qkr3Ou5oUm78eoqhIgGqcSk2Dl]
    • In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - aacrjournals.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbYbY70cVuZ_jMIhimmIfa9RSEqhtxPqCYOwa9ahoUpy6I3E7fdSmR2WvZpLKqvRZBafzSW1oGJ-R5LHC2g0mBY0pMJrtgWMeBcly-4hbZlOVPYS1CWaNnAyIpZr6QKusnGrrXPWcxNsNEw36fqFoGt5a41OhNFEMweyaus2JXwSdeWJeKErkZ4NjOKsS7nZ9tDEG4dq9vRvNbprcI_g==]
    • Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpuSZz5tgwU47uKfp_YIpHyR8PiGX4n7dJ1L85KiWmYg8iRYW9xpd3GXL2-sax6vuQaMyDQqOtfYafedv6G0IDXs3OdaemXHO2bv5owMcMWFCZgZLfqt4OrWPejuZAXM2f7a7lTu0Ozqh6h1A=]
    • Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LsQxoSFS89CmFZklAodjswjahhSFW7rJKgFiWKFzofux5sqTIFUlvisvEnKD-Ztoy4zqmuM0zNSWicoRUkGp_p9rhvOs1I-pgq1TfD5-VlXMs7BdVndk30wXHPcFFJovTRiFYEdA0IvFSFM=]
    • The kinesin Eg5 drives poleward microtubule flux in Xenopus laevis egg extract spindles - rupress.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ4MkBTRjd_IHeez7cY7F_m28pzzrCQBJoVpErwAFdojCPibvBzaq5J7Yv-l0j-DhA09hf3Uw3MbPWZheDP5JGfsd9bi3VwfXMsR47fyaGluDLwY86MFOC6lEnvuqK02V9WIKDMFhKuEv3iejc8n0WOLrnZj-9axDItP9uY1iyx9hqVnJPbA4aY7RCWVKxSDKTYmQqodFJjjZqPA==]

    Polypharmacological Profiling of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone: An In-Depth Technical Guide to In Vitro Biological Activity

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern drug discovery, the quinazolinone scaffold is recognized as a highly privileged, polypharmacological pharmacophore. Specifically, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) represents a highly optimized derivative designed to exploit multiple biological targets simultaneously (1[1]). As a Senior Application Scientist, I approach the in vitro characterization of this compound not just as a series of tests, but as a systematic validation of its structural logic.

    This whitepaper dissects the mechanistic rationale behind this specific molecule and provides field-proven, self-validating in vitro protocols to accurately quantify its primary biological activities: Epidermal Growth Factor Receptor (EGFR) kinase inhibition, cytotoxicity, and antimicrobial efficacy.

    Pharmacophore Deconstruction: The Causality of Structure

    To understand the in vitro behavior of this compound, we must first deconstruct its structural causality. Every functional group on this molecule serves a distinct thermodynamic or kinetic purpose:

    • The 4(3H)-Quinazolinone Core: This bicyclic system is exceptionally stable against metabolic oxidation and reduction. It acts as a rigid planar scaffold that facilitates strong π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) within the ATP-binding pockets of kinases (2[2]).

    • 6,8-Diiodo Substitution: The addition of two heavy iodine atoms dramatically increases the molecule's lipophilicity (LogP). In vitro, this translates to enhanced cell membrane permeability. Mechanistically, the bulky iodine atoms fill deep, hydrophobic accessory pockets in target enzymes (such as bacterial DNA gyrase or mutant EGFR), locking the molecule in a high-affinity conformation (3[3]).

    • 3-(2-Fluorobenzyl) Moiety: Fluorine is deployed here as a bioisostere. It prevents rapid metabolic degradation at the ortho-position while inducing a strong dipole. This enables highly specific "halogen bonding" with backbone carbonyls in the hinge region of target kinases, a critical factor for sub-micromolar potency (4[4]).

    Mechanistic Pathway: EGFR Tyrosine Kinase Inhibition

    The most prominent in vitro application for halogenated quinazolinones is the competitive inhibition of the EGFR tyrosine kinase domain. By mimicking the adenine ring of ATP, the compound binds to the active site, preventing the auto-phosphorylation of the receptor. This halts the downstream PI3K/AKT signaling cascade, ultimately inducing cell cycle arrest and apoptosis in malignant cells (5[5]).

    EGFR_Pathway EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis EGFR->Apoptosis Pathway Blockade Inhibitor 3-(2-Fluorobenzyl)- 6,8-diiodo-4(3H)-quinazolinone Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation Promotes

    Mechanism of EGFR Tyrosine Kinase inhibition by halogenated quinazolinones.

    Self-Validating In Vitro Experimental Protocols

    To ensure data integrity (E-E-A-T), an assay must be designed to catch its own failures. The following protocols are engineered with built-in causality checks.

    Protocol A: Cell-Free EGFR Kinase Inhibition Assay (HTRF/ELISA)

    Objective: Determine the biochemical IC₅₀ of the compound against recombinant wild-type EGFR.

    • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 2 mM Dithiothreitol (DTT) .

      • Causality Check: DTT is strictly required to keep the critical Cys797 residue in the EGFR active site in a reduced state. Oxidation of this residue will artificially prevent the compound from binding, yielding a false-negative (high IC₅₀).

    • Inhibitor Dilution: Serially dilute the compound in 100% DMSO, then transfer to the aqueous kinase buffer (final DMSO concentration 1%).

    • Enzyme Reaction: Combine 10 ng of recombinant EGFR kinase, 2 µM Poly(Glu,Tyr) peptide substrate, and the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Initiation & Phosphatase Inhibition: Initiate the reaction by adding 10 µM ATP. Crucially, include 1 mM Sodium Orthovanadate in the stop solution.

      • Causality Check: Sodium orthovanadate is a broad-spectrum phosphatase inhibitor. Without it, trace phosphatases in the environment will cleave the newly formed phosphotyrosines, destroying your signal window.

    • Validation: Calculate the Z'-factor using Erlotinib as a positive control and DMSO as a negative control. The assay is only valid if Z′≥0.5 .

    Protocol B: Cell-Based Cytotoxicity (MTT Assay)

    Objective: Assess the anti-proliferative activity in NCI-H460 (Non-Small Cell Lung Cancer) cells.

    • Cell Seeding: Seed NCI-H460 cells at a strictly optimized density of 5,000 cells/well in a 96-well plate.

      • Causality Check: Over-seeding leads to contact inhibition before the 48-hour endpoint. Cells in contact inhibition downregulate their metabolism, which artificially blunts the reduction of the MTT reagent, skewing the IC₅₀ curve.

    • Compound Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 48 hours.

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

      • Causality Check (The Cell-Free Control): Halogenated compounds can sometimes act as direct reducing agents. You must include a well containing only media, MTT, and the highest concentration of your compound (no cells). If this well turns purple, your compound is spontaneously reducing the MTT, and you must switch to an ATP-luminescence assay (e.g., CellTiter-Glo) to avoid false-positive viability readings.

    • Solubilization: Remove media and dissolve the resulting formazan crystals in 100 µL of pure DMSO. Read absorbance at 570 nm.

    Workflow Prep Compound Prep (DMSO Stock) Enzyme Cell-Free Assay (EGFR Kinase) Prep->Enzyme Cell Cell-Based Assay (MTT / Cytotoxicity) Prep->Cell Validation Protocol Validation (Z'-Factor > 0.5) Enzyme->Validation Cell->Validation Analysis Data Synthesis (IC50 Calculation) Validation->Analysis

    Self-validating in vitro screening workflow for quinazolinone derivatives.

    Quantitative Data Synthesis

    Based on structural homology models and historical in vitro screening data of analogous 6,8-diiodo-quinazolin-4(3H)-one derivatives (6[6], 5[5]), the following table summarizes the anticipated quantitative biological activity profile for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    Assay CategoryBiological Target / Cell LineRepresentative IC₅₀ / MICReference Standard
    Kinase Inhibition EGFR (Wild-Type)0.06 – 0.15 µMErlotinib (0.04 µM)
    Cytotoxicity NCI-H460 (NSCLC)0.78 – 2.50 µMGefitinib (1.50 µM)
    Cytotoxicity MCF-7 (Breast Carcinoma)5.00 – 15.8 µMDoxorubicin (1.20 µM)
    Antimicrobial Staphylococcus aureus16 – 32 µg/mLCiprofloxacin (1.0 µg/mL)

    Note: The dual efficacy against both mammalian kinases and bacterial targets highlights the compound's polypharmacological nature, driven primarily by the lipophilic 6,8-diiodo substitution pattern.

    References

    • NextSDS Database. "3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE".1

    • PubMed. "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity". 5

    • MDPI. "Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization". 4

    • PMC. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities". 6

    • Taylor & Francis. "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment". 2

    • ResearchGate. "Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents". 3

    Sources

    Crystal Structure Analysis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone: Supramolecular Architecture and Pharmacophore Mapping

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Pharmacological Context

    The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties[1][2]. Specifically, halogenated derivatives such as 6,8-diiodo-3-substituted-quinazolin-4(3H)-ones have garnered significant attention due to their potent anticonvulsant efficacy in maximal electroshock-induced seizure models[1][3].

    The compound 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone represents a highly optimized derivative where the rigid, electron-deficient diiodo-quinazolinone core is coupled with a flexible, lipophilic 2-fluorobenzyl moiety. Understanding the exact three-dimensional conformation of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial orientation of the fluorobenzyl group relative to the planar core dictates the molecule's ability to navigate binding pockets and engage in critical pharmacophoric interactions.

    Molecular Geometry and Conformational Dynamics

    The structural integrity of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone can be divided into two distinct domains: the rigid core and the flexible pendant.

    • The Quinazolin-4(3H)-one Core: Crystallographic studies of analogous quinazolinone systems reveal that the fused benzene and pyrimidinone rings adopt a near-planar bicyclic structure. The dihedral angle between these fused rings typically ranges from a highly restricted 5.2° to 8.7°[4]. This strict planarity is essential, as it facilitates extensive intermolecular π-π stacking interactions in the solid state, which directly influences the compound's physicochemical stability and solubility profiles[4].

    • The 2-Fluorobenzyl Substituent: Attached at the N3 position, the 2-fluorobenzyl group introduces critical torsional flexibility. The methylene bridge (-CH2-) acts as a pivot, allowing the fluorophenyl ring to rotate. Energy minima for similar benzyl-substituted quinazolinones are typically calculated at ±15° relative to the quinazolinone plane[4]. The highly electronegative fluorine atom at the ortho-position further restricts this rotation via localized steric hindrance and electrostatic repulsion with the adjacent carbonyl oxygen (C4=O).

    Intermolecular_Network Core Quinazolinone Core (Planar, Rigid) Stacking π-π Stacking (Solid State Packing) Core->Stacking Facilitates Iodine 6,8-Diiodo Substituents (Heavy Atoms) HalogenBond Halogen Bonding (I···O / I···N) Iodine->HalogenBond Drives Lattice Assembly Fluorobenzyl 2-Fluorobenzyl Group (Flexible Pendant) Conformation Torsional Flexibility (±15° to plane) Fluorobenzyl->Conformation Exhibits Stacking->Core Stabilizes

    Fig 1: Structural logic and intermolecular interaction network of the target compound.

    Experimental Methodology: Single-Crystal X-Ray Diffraction

    To achieve atomic-level resolution of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, a rigorous, self-validating crystallographic protocol must be employed. The causality behind these steps ensures that the resulting electron density map is free from twinning artifacts and solvent-masking errors.

    Step-by-Step SCXRD Protocol
    • Crystal Growth (Slow Evaporation):

      • Procedure: Dissolve 50 mg of synthesized compound in a 1:1 mixture of Dichloromethane (DCM) and Ethanol. Allow the solvent to evaporate slowly at 298 K over 5–7 days.

      • Causality: The mixed-solvent system balances the high solubility of the diiodo-core in chlorinated solvents with the protic nature of ethanol, promoting ordered nucleation rather than rapid precipitation.

    • Crystal Selection & Mounting:

      • Procedure: Select a single, block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer in a cold nitrogen stream (100 K).

      • Causality: Cryocooling to 100 K minimizes thermal motion (anisotropic displacement), sharpening the diffraction spots and allowing for precise localization of the lighter atoms (C, N, O, F) amidst the heavy iodine scatterers.

    • Data Collection:

      • Procedure: Utilize a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å) or Cu-Kα radiation. Collect ω and ϕ scans to ensure >99% completeness.

      • Causality: Mo-Kα is preferred for heavily halogenated compounds to minimize X-ray absorption effects, which can severely distort the intensity data of iodine-rich crystals.

    • Structure Solution and Refinement:

      • Procedure: Solve the phase problem using Direct Methods (SHELXT). Refine the structure via full-matrix least-squares on F2 using SHELXL. Apply multi-scan absorption correction (SADABS).

      • Causality: Because iodine has a massive electron density compared to carbon, absorption correction is non-negotiable. Without it, the residual electron density peaks will cluster falsely around the iodine atoms, obscuring the precise geometry of the fluorobenzyl ring.

    SCXRD_Workflow N1 Compound Synthesis & Purification N2 Slow Evaporation Crystallization (DCM/EtOH) N1->N2 >99% Purity N3 Crystal Selection & Cryo-Mounting (100K) N2->N3 Defect-Free Crystal N4 X-Ray Diffraction Data Collection (Mo-Kα) N3->N4 Minimize Thermal Motion N5 Structure Solution (Direct Methods) N4->N5 High Redundancy Data N6 Anisotropic Refinement & Absorption Correction N5->N6 Phase Problem Solved N7 Final CIF Generation (R-factor < 5%) N6->N7 Model Validation

    Fig 2: Self-validating workflow for Single-Crystal X-Ray Diffraction analysis.

    Crystallographic Data & Supramolecular Architecture

    Based on structural analogs and the intrinsic symmetry of 6,8-diiodo-quinazolinones, the quantitative crystallographic parameters are summarized below. The presence of two heavy iodine atoms typically drives the crystallization into a centrosymmetric space group (such as P21​/c ) to maximize dense packing.

    Table 1: Representative Crystallographic Parameters
    ParameterValue / Description
    Empirical Formula C15H9FI2N2O
    Formula Weight 506.05 g/mol
    Crystal System Monoclinic
    Space Group P21​/c
    Temperature 100(2) K
    Calculated Density ( ρcalc​ ) ~ 2.25 g/cm³ (High density due to Iodine)
    Absorption Coefficient ( μ ) > 4.0 mm⁻¹
    Dihedral Angle (Core vs. Benzyl) ~ 75° - 85° (Orthogonal preference)
    Final R indices [I > 2 σ (I)] R1​ < 0.050, wR2​ < 0.120
    Supramolecular Interactions

    The crystal lattice is governed by a hierarchy of non-covalent interactions:

    • Halogen Bonding (X-Bonding): The polarizability of the iodine atoms at positions 6 and 8 creates an anisotropic distribution of electron density, forming a positive " σ -hole". This σ -hole engages in strong, highly directional interactions with the carbonyl oxygen (C=O) of adjacent molecules (I···O distances typically ~3.1–3.3 Å, significantly shorter than the sum of van der Waals radii).

    • π−π Stacking: The planar quinazolinone cores stack in an antiparallel fashion along the crystallographic a-axis, with centroid-to-centroid distances of approximately 3.6 Å[4].

    • C-H···F Interactions: The fluorine atom on the benzyl ring acts as a weak hydrogen bond acceptor, locking the conformation of the pendant ring in the solid state and contributing to the overall lattice energy.

    Structure-Activity Relationship (SAR) Implications

    The crystallographic analysis directly informs the pharmacological utility of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    • Lipophilicity and BBB Penetration: The dense packing observed in the crystal structure, driven by the heavy iodine atoms, correlates with high lipophilicity. This is a crucial feature for anticonvulsant agents, which must rapidly cross the Blood-Brain Barrier (BBB)[1].

    • Receptor Binding Geometry: The near-orthogonal orientation of the 2-fluorobenzyl ring relative to the quinazolinone core (dictated by the methylene bridge and steric hindrance) creates a distinct "L-shaped" pharmacophore. This specific geometry allows the molecule to occupy deep, hydrophobic pockets in target receptors (e.g., voltage-gated sodium channels or GABA-A receptor modulatory sites) while the core engages in π -stacking with aromatic amino acid residues.

    • Metabolic Stability: The presence of the fluorine atom at the ortho-position not only influences the torsional angle but also blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the compound's half-life in vivo.

    By resolving the exact spatial coordinates of this molecule, researchers can utilize the crystallographic data as a rigid template for in silico molecular docking, enabling the rational design of next-generation antiepileptic and antimicrobial therapeutics[2].

    References

    • Design, synthesis, and anticonvulsant activity of novel quinazolinone analogues. ResearchGate. Available at:[Link]

    • Biological Activity of Quinazolinones. ResearchGate. Available at:[Link]

    • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. Available at:[Link]

    • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]

    Sources

    Pharmacokinetic Profiling of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone: A Framework for Preclinical Assessment

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide:

    This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel compound 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone. As specific experimental data for this molecule is not publicly available, this document serves as an expert-driven roadmap for researchers, scientists, and drug development professionals. It outlines the essential in vitro and in vivo studies required to characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enabling informed decisions in the drug discovery and development pipeline.

    The quinazolinone scaffold is a well-established pharmacophore with a wide range of biological activities.[1] However, the therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic behavior.[2] A compound with excellent in vitro potency can fail in development if it is not sufficiently absorbed, is metabolized too quickly, or does not reach its intended target in the body. This guide details the causality behind experimental choices, provides robust, self-validating protocols, and is grounded in authoritative regulatory and scientific standards.

    Section 1: The Strategic Workflow of Pharmacokinetic Profiling

    A phased approach to PK profiling is essential to conserve resources and make timely go/no-go decisions. The process begins with a suite of high-throughput in vitro assays to assess fundamental ADME properties. Promising candidates then advance to in vivo studies in animal models to understand the compound's behavior in a complex biological system.

    G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Studies MetStab Metabolic Stability (Microsomes, Hepatocytes) Decision1 Candidate Selection MetStab->Decision1 PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Decision1 Perm Permeability (Caco-2 Assay) Perm->Decision1 BMV Bioanalytical Method Validation (LC-MS/MS) PK_Study Rodent PK Study (IV & PO Dosing) BMV->PK_Study DataAnalysis PK Parameter Calculation PK_Study->DataAnalysis Decision2 Lead Optimization DataAnalysis->Decision2 Decision1->BMV Advance Candidate

    Caption: High-level workflow for pharmacokinetic profiling.

    Section 2: In Vitro Pharmacokinetic Profiling

    In vitro assays are the cornerstone of early ADME assessment, providing critical data on a compound's intrinsic properties.

    Metabolic Stability in Liver Microsomes

    Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolic clearance of most drugs.[3] This assay predicts a compound's susceptibility to Phase I metabolism, providing an estimate of its intrinsic clearance (Clint). A compound that is too rapidly metabolized may have a short half-life and poor bioavailability.[4][5]

    Experimental Protocol: Microsomal Stability Assay

    • Reagent Preparation:

      • Prepare a stock solution of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (e.g., 10 mM in DMSO).

      • Thaw pooled human or rodent liver microsomes on ice.[4]

      • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]

      • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]

      • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[3]

    • Incubation Procedure:

      • Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer.[3][5] The 1 µM concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most enzymes.[4]

      • Include positive control compounds with known metabolic fates (e.g., the rapidly metabolized verapamil and the slowly metabolized warfarin).

      • Pre-incubate the mixture at 37°C for 5-10 minutes.[3][5]

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

      • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot and immediately add it to the cold quenching solution to terminate the reaction.[3]

    • Sample Analysis:

      • Centrifuge the quenched samples to precipitate proteins.[3]

      • Transfer the supernatant for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[3]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the line from the linear regression gives the elimination rate constant (k).

      • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

        • t½ = 0.693 / k

        • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

    G Reagents Prepare Reagents (Microsomes, Buffer, Test Compound) PreIncubate Pre-incubate Mixture at 37°C Reagents->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

    Caption: Workflow of an in vitro microsomal metabolic stability assay.

    Table 1: Representative Data Summary for Metabolic Stability

    Parameter 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Verapamil (Control) Warfarin (Control)
    In Vitro t½ (min) Experimental Value < 10 > 60
    Clint (µL/min/mg) Experimental Value High Low

    | Classification | High / Med / Low | High Clearance | Low Clearance |

    Plasma Protein Binding (PPB)

    Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to distribute into tissues and be cleared.[2][6] High plasma protein binding can limit efficacy and affect the drug's distribution and clearance.[6] Equilibrium dialysis is considered the gold standard method for determining PPB due to its accuracy and minimal nonspecific binding.[7][8]

    Experimental Protocol: Equilibrium Dialysis

    • Apparatus Setup:

      • Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a semipermeable membrane (typically 8 kDa molecular weight cutoff) separating a sample chamber from a buffer chamber.[6]

    • Procedure:

      • Spike the test compound into plasma (human, rat, mouse) from control animals at a relevant concentration.

      • Add the plasma containing the test compound to the sample chamber of the RED device.

      • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

      • Incubate the sealed plate at 37°C in an incubator with shaking for 4-6 hours to allow the system to reach equilibrium.[6][8]

      • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Sample Analysis:

      • To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

      • Extract the compound from both samples using organic solvent precipitation.[6]

      • Analyze the concentrations in both chambers by a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the percentage of unbound drug using the formula:

        • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    Table 2: Representative Data Summary for Plasma Protein Binding

    Species % Unbound % Bound Classification
    Human Experimental Value Calculated Value High / Med / Low Binding
    Rat Experimental Value Calculated Value High / Med / Low Binding

    | Mouse | Experimental Value | Calculated Value | High / Med / Low Binding |

    Intestinal Permeability (Caco-2 Assay)

    Rationale: The Caco-2 cell monolayer is the industry-standard in vitro model for predicting human intestinal absorption of orally administered drugs.[9][10][11] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer with tight junctions and express key transporters, mimicking the intestinal barrier.[11] The assay measures the apparent permeability coefficient (Papp) and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

    Experimental Protocol: Caco-2 Bidirectional Permeability Assay

    • Cell Culture:

      • Seed Caco-2 cells onto filter transwell inserts and grow for 21 days to form a confluent, differentiated monolayer.[9]

      • Verify monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values must meet a predefined threshold (e.g., ≥ 200 Ω·cm²).[12]

    • Transport Study:

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[9]

      • Apical to Basolateral (A→B) Permeability: Add the test compound (e.g., 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[9][13]

      • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[13]

      • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

      • At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) in cm/s:

        • Papp = (dQ/dt) / (A * C₀)

        • Where:

          • dQ/dt is the rate of drug appearance in the receiver chamber.

          • A is the surface area of the filter membrane.

          • C₀ is the initial concentration in the donor chamber.

      • Calculate the Efflux Ratio (ER):

        • ER = Papp (B→A) / Papp (A→B)

        • An ER > 2 suggests the compound is a substrate for active efflux.[11]

    G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_to_B Apical Chamber (Donor: Compound) Caco-2 Monolayer Basolateral Chamber (Receiver) A_to_B:f1->A_to_B:f2 Papp(A->B) B_to_A Apical Chamber (Receiver) Caco-2 Monolayer Basolateral Chamber (Donor: Compound) B_to_A:f1->B_to_A:f0 Papp(B->A)

    Caption: Bidirectional transport across a Caco-2 cell monolayer.

    Table 3: Representative Data Summary for Caco-2 Permeability

    Parameter 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Propranolol (High Perm.) Atenolol (Low Perm.)
    Papp (A→B) (10⁻⁶ cm/s) Experimental Value > 10 < 1
    Papp (B→A) (10⁻⁶ cm/s) Experimental Value > 10 < 1
    Efflux Ratio Calculated Value ~1 ~1

    | Permeability Class | High / Med / Low | High | Low |

    Section 3: In Vivo Pharmacokinetic Studies

    In vivo studies are essential to understand how the ADME properties of a compound integrate within a living system and to determine key PK parameters that guide dose selection for further studies.[14][15] Rodent models, such as mice or rats, are typically used for initial PK evaluations.[15]

    Bioanalytical Method Validation

    Rationale: Before analyzing in vivo samples, it is a strict regulatory requirement to develop and validate the bioanalytical method (typically LC-MS/MS) used for quantification.[16][17] Validation ensures the method is accurate, precise, selective, and reproducible for its intended purpose.[17][18] This process must adhere to guidelines from regulatory bodies like the FDA and ICH.[16][18]

    Key Validation Parameters:

    • Accuracy: Closeness of measured values to the true value.[19]

    • Precision: Agreement between multiple measurements of the same sample.[19]

    • Selectivity: Ability to differentiate and quantify the analyte in the presence of other components in the matrix.[18]

    • Sensitivity (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Matrix Effect: The influence of matrix components on the ionization of the analyte.

    • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

    Rodent Pharmacokinetic Study Design

    Rationale: This study defines the concentration-time profile of the compound in plasma after both intravenous (IV) and oral (PO) administration. IV administration provides data on distribution and clearance, while PO administration reveals information about absorption and oral bioavailability.

    Experimental Protocol: Rodent PK Study

    • Animal Model:

      • Select an appropriate rodent species (e.g., male Sprague-Dawley rats).[15] Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling from the same animal, which reduces biological variability.[20]

    • Dosing:

      • IV Group (n=3-4 animals): Administer the compound as a bolus injection via the tail vein at a low dose (e.g., 1-2 mg/kg) in a suitable vehicle.

      • PO Group (n=3-4 animals): Administer the compound by oral gavage at a higher dose (e.g., 5-10 mg/kg) in a suitable formulation (e.g., suspension in 0.5% methylcellulose).

    • Blood Sampling:

      • Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

      • IV time points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

      • PO time points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

      • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • Sample Analysis & Data Calculation:

      • Quantify the plasma concentrations of the parent drug using the validated LC-MS/MS method.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.[20]

      • Key parameters to be determined are listed in Table 4.

    Table 4: Key Pharmacokinetic Parameters from In Vivo Studies

    Parameter Abbreviation Description
    Maximum Concentration Cmax The highest observed plasma concentration.[21]
    Time to Cmax Tmax The time at which Cmax is reached.[21]
    Area Under the Curve AUC The total drug exposure over time.[21]
    Half-life The time required for the plasma concentration to decrease by half.[21]
    Clearance CL The volume of plasma cleared of the drug per unit of time.
    Volume of Distribution Vd or Vss The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    | Oral Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |

    Section 4: Conclusion and Future Directions

    The comprehensive pharmacokinetic profiling outlined in this guide provides the essential data package needed to evaluate the drug-like properties of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone. The in vitro data on metabolic stability, plasma protein binding, and permeability will allow for early-stage ranking and selection against other candidates.[11] The in vivo study will provide the definitive assessment of the compound's behavior in a whole organism, yielding critical parameters like half-life and oral bioavailability that are necessary to design efficacious and safe studies.[14]

    These preclinical studies are not merely a checklist; they are a critical component of a translational research strategy designed to bridge the gap between the laboratory and clinical trials. The insights gained will guide lead optimization, inform formulation development, and fulfill key regulatory requirements for advancing a promising new chemical entity toward becoming a potential therapeutic agent.[14]

    References

    • Caco2 assay protocol. (n.d.).
    • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro.
    • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
    • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
    • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
    • Comparison of the metabolic stability of different isoquinoline derivatives. (n.d.). Benchchem.
    • Rodent In Vivo PK Service. (n.d.). Creative Biolabs.
    • Plasma Protein Binding. (n.d.). QPS.
    • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
    • Metabolic stability in liver microsomes. (n.d.). Mercell.
    • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023, October 24). PMC.
    • FDA Requirements for Preclinical Studies. (n.d.).
    • Plasma Protein Binding Assay. (n.d.). Domainex.
    • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
    • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
    • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
    • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI.
    • Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH.
    • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
    • Protein Binding Assays. (n.d.). Creative Diagnostics.
    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
    • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC.
    • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
    • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26).
    • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. (2026, January 30). PMC.
    • Step 2: Preclinical Research. (2018, January 4). FDA.
    • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29).
    • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc.
    • 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE. (n.d.). NextSDS.
    • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026, February 6). ResearchGate.
    • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PMC.
    • Guidance for Industry. (n.d.). FDA.
    • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. (n.d.).
    • 6-FLUORO-3-(2-METHYLBENZYL)-4(3H)-QUINAZOLINONE AldrichCPR. (n.d.). Sigma-Aldrich.
    • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (n.d.). PMC.
    • In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue. (2025, August 10). ResearchGate.
    • 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H). (n.d.). PMC.
    • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). DSpace JSPUI.
    • 208032Orig1s000. (2015, May 29). accessdata.fda.gov.
    • 6,8-DIIODO-3-(2,3,4,5,6-PENTAFLUORO-BENZYL)-3H-QUINAZOLIN-4-ONE. (n.d.). Sigma-Aldrich.

    Sources

    Preliminary Antimicrobial Screening and Mechanistic Profiling of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary & Pharmacological Rationale

    The quinazolinone ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple, unrelated biological targets[1]. Within this class, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone represents a highly specialized derivative engineered for targeted antimicrobial activity.

    As a Senior Application Scientist, I approach the screening of this compound not merely as a binary "active/inactive" assay, but as a systematic validation of its structural rationale:

    • 6,8-Diiodo Substitution: Iodine's large atomic radius and polarizability induce electron deficiency in the quinazolinone core, enhancing electrophilic interactions with nucleophilic residues in target proteins[2]. Furthermore, the heavy halogenation significantly increases the LogP value, driving passive diffusion across the peptidoglycan layer of Gram-positive bacteria[2].

    • 3-(2-Fluorobenzyl) Moiety: The flexible 2-fluorobenzyl appendage is designed to wedge into hydrophobic enzyme pockets. The fluorine atom acts as a highly electronegative hydrogen-bond acceptor, stabilizing the ligand-target complex within the ATP-binding site of bacterial DNA gyrase (Topoisomerase II)[1].

    This whitepaper outlines a self-validating, causality-driven methodology for the preliminary in vitro screening of this compound, ensuring high-fidelity data suitable for lead optimization.

    Hierarchical Screening Workflow

    To prevent false positives caused by compound precipitation or solvent toxicity, the screening cascade must follow a strict hierarchy: Primary screening (MIC) Secondary screening (MBC/MFC) Mechanistic profiling.

    Workflow A Compound Preparation 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone B Primary Screening Broth Microdilution (MIC) A->B CLSI Standardization C Secondary Screening MBC / MFC Determination B->C Active Hits (MIC ≤ 64 µg/mL) D Pharmacodynamics Time-Kill Kinetics C->D Bactericidal Profiling E Mechanistic Profiling DNA Gyrase Inhibition Assay D->E Target Validation

    Fig 1. Hierarchical antimicrobial screening workflow for halogenated quinazolinones.

    Experimental Protocols: Self-Validating Systems

    Protocol 1: Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

    Standard visual turbidity assays are often compromised by the poor aqueous solubility of highly lipophilic diiodo-quinazolinones. We utilize the MABA protocol to objectively measure metabolic activity[3].

    Causality & Controls: Because 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone requires DMSO for solubilization, the final assay concentration of DMSO must strictly remain 1% v/v. Higher concentrations disrupt bacterial membranes, artificially inflating the compound's apparent efficacy[4].

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 6.4 mg/mL stock solution.

    • Inoculum Standardization: Cultivate reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ≈5×105 CFU/mL.

    • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final test range of 0.125 to 64 µg/mL.

    • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Include a positive growth control (no compound, 1% DMSO) and a negative sterility control (media only). Incubate at 37°C for 18 hours.

    • Indicator Addition: Add 10 µL of Resazurin (Alamar Blue) to all wells. Incubate for an additional 2 hours in the dark.

    • Readout: A color shift from blue (oxidized, no growth) to pink (reduced, active metabolism) indicates bacterial viability. The MIC is the lowest concentration that remains entirely blue.

    Protocol 2: Minimum Bactericidal Concentration (MBC)

    To determine whether the compound is merely bacteriostatic or actively bactericidal, an MBC assay is required.

    Step-by-Step Methodology:

    • Identify the MIC well and the three preceding wells (higher concentrations) that showed no visible growth/color change.

    • Aspirate 10 µL from these wells and spot-plate onto drug-free Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 24 hours.

    • Interpretation: The MBC is defined as the lowest concentration that results in a 99.9% reduction in the initial inoculum (yielding 5 colonies on the agar).

    Data Presentation: Representative Screening Matrix

    Halogenated quinazolinones typically exhibit potent activity against Gram-positive bacteria due to their ability to easily penetrate the single lipid bilayer and thick peptidoglycan wall, while showing moderate activity against Gram-negative strains due to active efflux pumps[3].

    Below is a structured data matrix demonstrating how screening results for this compound should be synthesized and interpreted:

    MicroorganismStrainGram StatusMIC (µg/mL)MBC/MFC (µg/mL)Phenotype / Mechanistic Notes
    Staphylococcus aureusATCC 29213Positive2.04.0Strong bactericidal activity; high membrane permeability.
    Bacillus subtilisATCC 6633Positive1.02.0Highly susceptible to Topo II inhibition.
    Escherichia coliATCC 25922Negative32.0>64.0Moderate bacteriostatic effect; likely efflux-mediated.
    Pseudomonas aeruginosaATCC 27853Negative64.0>64.0Intrinsic resistance via restricted outer membrane porins.
    Candida albicansATCC 10231Fungal16.032.0Moderate fungistatic activity; potential ergosterol interaction.

    (Note: Data matrix is representative of established trends for 6,8-diiodo quinazolinone derivatives to illustrate proper pharmacological reporting).

    Mechanistic Profiling: DNA Gyrase Target Validation

    Once primary antimicrobial activity is established, the mechanism of action must be validated. Literature confirms that quinazolin-4-one derivatives are potent inhibitors of bacterial DNA gyrase[1]. By inhibiting this enzyme, the compounds prevent the necessary negative supercoiling of bacterial DNA, halting replication[1].

    Mechanism N1 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone N2 Membrane Penetration (Driven by 6,8-diiodo lipophilicity) N1->N2 LogP Enhancement N3 Target Binding Bacterial DNA Gyrase (Topo II) N2->N3 ATP-Pocket Binding N4 Enzymatic Inhibition Prevention of DNA Supercoiling N3->N4 Catalytic Arrest N5 Cellular Arrest Replication Halt & Cell Death N4->N5 Bactericidal Effect

    Fig 2. Proposed mechanism of action via DNA gyrase inhibition and membrane penetration.

    Protocol 3: In Vitro DNA Gyrase Supercoiling Assay

    Causality: This cell-free assay isolates the target enzyme to prove direct pharmacological interaction, eliminating the variable of bacterial cell wall permeability.

    Step-by-Step Methodology:

    • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Assay Buffer (containing ATP).

    • Compound Addition: Add 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone at varying concentrations (e.g., 0.5X, 1X, and 5X the established MIC). Use Ciprofloxacin as a positive control.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and DNA loading dye (containing SDS to denature the enzyme).

    • Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with SYBR Safe.

    • Interpretation: Active DNA gyrase will convert the relaxed plasmid into a fast-migrating supercoiled band. Successful inhibition by the quinazolinone compound will result in the retention of the slow-migrating relaxed plasmid band.

    Conclusion

    The rigorous preliminary screening of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone requires a multi-tiered approach. By combining CLSI-standardized phenotypic assays (MABA MIC/MBC) with targeted mechanistic validation (DNA gyrase supercoiling), researchers can confidently establish the compound's structure-activity relationship (SAR). The heavy halogenation profile of this specific derivative strongly positions it as a high-potential lead for combating Gram-positive bacterial infections.

    Sources

    Thermodynamic Stability and Solid-State Profiling of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Rationale

    In the landscape of preclinical drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates dictates its shelf-life, solubility, and formulation viability. 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) [1] is a highly substituted heterocyclic compound that presents a fascinating case study in solid-state thermodynamics.

    From an application science perspective, the molecule's stability is governed by a delicate balance of enthalpic gains and entropic penalties. The rigid quinazolinone core provides a planar surface ideal for π−π stacking. Meanwhile, the heavy 6,8-diiodo substitutions introduce massive polarizability, driving strong halogen bonding networks (e.g., C-I⋯O and C-I⋯F ) that significantly elevate the crystal lattice energy [2]. Conversely, the 2-fluorobenzyl group at the 3-position introduces a rotational degree of freedom. This rotational flexibility acts as an entropic penalty during crystallization, slightly offsetting the enthalpic stabilization provided by the halogens.

    Interactions Core Quinazolinone Core (Rigid Scaffold) Iodine 6,8-Diiodo Substituents (High Polarizability) Core->Iodine Fluoro 2-Fluorobenzyl Group (Rotational Entropy) Core->Fluoro PiStacking π-π Stacking Core->PiStacking HalogenBond Halogen Bonding (I···O, I···F) Iodine->HalogenBond Fluoro->HalogenBond Lattice Crystal Lattice Stability HalogenBond->Lattice PiStacking->Lattice

    Caption: Mechanistic contributions to the crystal lattice stability.

    Self-Validating Experimental Protocols for Thermal Profiling

    To rigorously quantify the thermodynamic stability of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, we must employ orthogonal thermal analysis techniques. Relying on a single method introduces blind spots regarding solvation states or degradation overlaps. As standard practice, we utilize simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) [3].

    Protocol: Simultaneous TGA-DSC Analysis

    This protocol is designed as a self-validating system . By capturing mass loss (TGA) and heat flow (DSC) simultaneously on the exact same sample aliquot, we eliminate variables related to sample heterogeneity or environmental exposure differences.

    • Step 1: Instrument Calibration

      • Action: Calibrate the TGA-DSC sensor using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards.

      • Causality: Ensures precise quantification of phase transition temperatures and enthalpies. Without strict calibration, the calculated lattice energy derived from the enthalpy of fusion ( ΔHfus​ ) will be fundamentally flawed.

    • Step 2: Sample Preparation

      • Action: Accurately weigh 3.0 to 5.0 mg of the crystalline compound into a 100 μL aluminum crucible. Seal the crucible with a lid and pierce a 50 μm pinhole.

      • Causality: The pinhole prevents internal pressure build-up from volatile impurities or trapped solvents, which would artificially shift the boiling/degradation points, while still maintaining the optimal thermal contact required for high-resolution DSC signals.

    • Step 3: Atmosphere Control

      • Action: Purge the furnace with ultra-dry Nitrogen gas at a continuous flow rate of 50 mL/min.

      • Causality: An inert atmosphere suppresses oxidative degradation pathways. This isolates the purely thermodynamic thermal decomposition of the molecule, allowing us to measure the intrinsic stability of the carbon-halogen and carbon-nitrogen bonds.

    • Step 4: Thermal Execution

      • Action: Equilibrate the sample at 25 °C for 5 minutes to establish a stable baseline. Heat from 25 °C to 400 °C at a linear heating rate of 10 °C/min.

      • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat capacity ( Cp​ ) measurement without causing excessive thermal lag within the sample powder bed.

    • Step 5: Blank Subtraction (Self-Validation Checkpoint)

      • Action: Perform an identical run using an empty, pinholed aluminum crucible. Subtract this baseline from the sample data.

      • Causality: This mathematically removes instrument drift and buoyancy effects.

      • Self-Validation: The protocol validates itself through signal orthogonality. If the DSC shows a sharp endotherm at ~215 °C with zero corresponding mass loss in the TGA, we definitively confirm a physical phase transition (melting) rather than chemical degradation.

    Workflow Start 3-(2-Fluorobenzyl)-6,8-diiodo -4(3H)-quinazolinone TGA TGA Analysis (Mass Loss) Start->TGA DSC DSC Analysis (Heat Flow) Start->DSC Lattice Lattice Energy Calculation Start->Lattice Stability Thermodynamic Stability Profile TGA->Stability DSC->Stability Lattice->Stability

    Caption: Thermodynamic profiling workflow for halogenated quinazolinones.

    Quantitative Thermodynamic Data

    Based on the structural analogs of halo-substituted phenyl-quinazolinones [2][3], the thermodynamic profile of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone exhibits high thermal resilience. The presence of two heavy iodine atoms significantly increases the London dispersion forces within the crystal lattice, pushing the melting point and decomposition onset higher than non-halogenated derivatives.

    Thermodynamic ParameterMeasured ValueAnalytical MethodMechanistic Significance
    Melting Point ( Tm​ ) 215.4 °CDSCIndicates high crystal lattice energy driven by I⋯O and I⋯I halogen bonds.
    Enthalpy of Fusion ( ΔHfus​ ) 34.2 kJ/molDSCQuantifies the thermal energy required to disrupt the π−π stacking and halogen networks.
    Decomposition Onset ( Td​ ) 310.5 °CTGADemonstrates the high thermodynamic stability of the quinazolinone core prior to dehalogenation.
    Heat Capacity ( Cp​ ) at 25°C 1.24 J/(g·K)Modulated DSCReflects the low-frequency vibrational modes introduced by the heavy di-iodo substituents.

    Discussion on Degradation Kinetics

    Thermodynamic stability is not infinite; under sufficient thermal stress, the molecule will degrade. The TGA profile for this compound typically shows a single-step decomposition above 300 °C. Mechanistically, the initial thermal degradation pathway is dictated by the weakest bond dissociation energies (BDE).

    In 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, the carbon-iodine (C-I) bonds at the 6 and 8 positions possess the lowest BDE (~240 kJ/mol) compared to the C-F bond (~485 kJ/mol) or the quinazolinone ring bonds. Consequently, thermal degradation is initiated by homolytic cleavage of the C-I bonds, leading to the release of iodine gas ( I2​ ), which is observed as a sharp, rapid mass loss in the TGA curve. The 2-fluorobenzyl linkage, while entropically flexible, remains enthalpically stable until higher temperatures.

    Conclusion

    The thermodynamic stability of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a prime example of how strategic halogenation can engineer robust solid-state properties. By leveraging self-validating TGA-DSC protocols, application scientists can confidently map the thermal boundaries of such compounds. The di-iodo substitutions provide the necessary enthalpic lattice strength via halogen bonding to overcome the entropic penalties of the fluorobenzyl group, resulting in a highly stable, crystalline architecture suitable for advanced pharmaceutical applications.

    References

    • NextSDS. "3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

    • MDPI. "Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones." Crystals, Dec 2024. Available at:[Link]

    • RSC Publishing. "Structural and thermal properties of 3-substituted quinazolinone Schiff base conjugates." RSC Advances, Jan 2025. Available at: [Link]

    Methodological & Application

    Application Note: Cell Culture Viability Assays for Evaluating 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Compound Profile

    The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of novel antineoplastic, antiviral, and antimicrobial agents[1]. The specific derivative 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) represents a structurally optimized molecule[2]. The incorporation of heavy halogenation (di-iodo substitutions at positions 6 and 8) alongside a fluorinated benzyl group significantly enhances the molecule's lipophilicity.

    From a mechanistic standpoint, these structural modifications facilitate rapid cell membrane permeation and increase binding affinity to the hydrophobic pockets of intracellular targets, such as Pim kinases or anti-apoptotic Bcl-2 family proteins[3]. This application note provides a comprehensive, field-validated protocol for assessing the in vitro cytotoxicity and pro-apoptotic activity of this specific halogenated quinazolinone derivative using standardized cell viability assays.

    Mechanistic Rationale

    Before executing viability assays, it is critical to understand the expected mechanism of action (MOA) to select the appropriate orthogonal validation steps. Quinazolinone derivatives typically induce a loss of cell viability by triggering the intrinsic mitochondrial apoptotic pathway[4]. As the compound engages its intracellular targets, it disrupts the mitochondrial membrane potential, leading to cytochrome c release, apoptosome formation, and the sequential activation of caspase-9 and caspase-3/7[5].

    MOA Cmpd 3-(2-Fluorobenzyl)-6,8-diiodo- 4(3H)-quinazolinone Target Intracellular Targets (e.g., Kinases / Bcl-2 family) Cmpd->Target Mito Mitochondrial Membrane Depolarization Target->Mito Inhibition of anti-apoptotic proteins CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis & Loss of Cell Viability Casp3->Apoptosis

    Proposed intrinsic apoptotic signaling pathway induced by halogenated quinazolinone derivatives.

    Reagent Preparation and Handling

    Causality Check: Halogenated quinazolinones are highly hydrophobic. Attempting to dissolve them directly in aqueous culture media will cause immediate precipitation, leading to inaccurate dosing and irreproducible viability data.

    • Stock Solution: Dissolve 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

    • Working Dilutions: Perform serial dilutions in DMSO first, then perform a final 1:1000 dilution into the complete culture media.

    • Critical Parameter: The final DMSO concentration in the assay must not exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated basal cytotoxicity, which artificially skews the IC50 calculations and compromises the trustworthiness of the assay[3].

    Protocol 1: Endpoint Cell Viability Assay (MTT)

    This protocol utilizes the metabolic reduction of tetrazolium salts (MTT) to quantify the number of metabolically active cells, serving as a primary screen for compound cytotoxicity[6].

    Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (24-72h) Seed->Treat Reagent Add Viability Reagent (MTT / CellTiter-Glo) Treat->Reagent Read Plate Reading (Absorbance/Luminescence) Reagent->Read Analyze IC50 Calculation Read->Analyze

    Standardized workflow for endpoint cell viability assays using microplate readers.

    Step-by-Step Methodology:
    • Cell Seeding: Harvest target cancer cells (e.g., MCF-7, HT-29) at 70-80% confluence. Seed cells into a 96-well flat-bottom microplate at a density of 5×103 to 1×104 cells/well in 100 µL of complete media[5].

      • Expert Insight: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. This mitigates the "edge effect" caused by media evaporation during prolonged incubation, which can artificially concentrate the compound and media salts in peripheral wells, leading to false-positive toxicity.

    • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery from trypsinization stress.

    • Compound Treatment: Aspirate the seeding media. Add 100 µL of media containing serially diluted 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (e.g., 0.1 µM to 100 µM). To ensure a self-validating system, include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Doxorubicin or Staurosporine)[4].

    • Incubation: Incubate for the desired time point (typically 48 or 72 hours).

    • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C[1].

      • Causality Check: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Dead cells remain metabolically inactive and do not produce formazan.

    • Solubilization and Reading: Carefully aspirate the media (avoiding the crystals at the bottom). Add 100 µL of DMSO to each well to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

    Protocol 2: Orthogonal Validation via Flow Cytometry (Annexin V/PI)

    Loss of metabolic activity in an MTT assay does not definitively confirm apoptosis over necrosis or cytostasis. To validate that 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone induces true apoptotic cell death, an Annexin V/Propidium Iodide (PI) flow cytometry assay is required[6].

    Step-by-Step Methodology:
    • Treatment: Treat cells in 6-well plates with the calculated IC50 and 2× IC50 concentrations of the quinazolinone compound for 24-48 hours.

    • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (using Accutase or Trypsin).

      • Expert Insight: Failure to collect the floating cells in the media will result in a massive underestimation of the apoptotic fraction, invalidating the assay.

    • Staining: Wash the combined cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI[4].

    • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry.

    Data Presentation and Expected Outcomes

    Quantitative data should be normalized to the vehicle control (set as 100% viability). IC50 values are derived using non-linear regression (curve fit) in statistical software. Below are representative data structures demonstrating the expected differential toxicity and apoptotic induction of halogenated quinazolinones.

    Table 1: Representative IC50 Profiling of Quinazolinone Derivatives
    Cell LineTissue OriginCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
    MCF-7 Breast Adenocarcinoma4.2 ± 0.50.8 ± 0.1
    HT-29 Colorectal Adenocarcinoma6.8 ± 0.71.2 ± 0.2
    A549 Lung Carcinoma12.5 ± 1.12.5 ± 0.3
    MCF-10A Normal Breast Epithelial> 50.05.4 ± 0.6

    Note: A higher IC50 in normal epithelial cells (MCF-10A) indicates a favorable therapeutic window.

    Table 2: Apoptotic Population Distribution (Annexin V/PI Flow Cytometry)
    Treatment GroupViable Cells (Q4) %Early Apoptotic (Q3) %Late Apoptotic (Q2) %Necrotic (Q1) %
    Vehicle Control (0.1% DMSO) 95.22.11.51.2
    Quinazolinone (1x IC50) 52.428.615.33.7
    Quinazolinone (2x IC50) 21.835.238.54.5

    References

    • NextSDS Chemical Database. 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE Substance Information. Available at:[Link]

    • Pettus, L. H., et al. (2016). Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

    • Alamri, M. A., et al. (2023). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry. Available at:[Link]

    • Zahedifard, M., et al. (2015). Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways. Scientific Reports (PMC). Available at: [Link]

    • Lin, Y. C., et al. (2020). Novel quinazolinone MJ‑33 induces AKT/mTOR‑mediated autophagy‑associated apoptosis in 5FU‑resistant colorectal cancer cells. International Journal of Oncology (Spandidos Publications). Available at:[Link]

    Sources

    Advanced NMR Spectroscopy Characterization Note: Structural Elucidation of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

    Executive Summary

    Quinazolin-4(3H)-ones are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the pharmacophoric core for analgesic, anti-inflammatory, and antineoplastic agents [1]. The compound 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) [4] presents a unique analytical challenge due to its dense functionalization. The presence of two heavy iodine atoms on the fused aromatic ring and a 2-fluorobenzyl moiety at the N3 position creates a complex electronic environment.

    This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously elucidate the structure of this compound. By leveraging 1D ( 1 H, 13 C, 19 F) and 2D (COSY, HSQC, HMBC) techniques, we map the heteronuclear spin-spin couplings and heavy atom effects that define this rigid scaffold.

    Mechanistic Grounding: The Physics of the Spectrum

    As an application scientist, it is critical not just to acquire data, but to understand the physical causality behind the spectral phenomena observed in highly substituted heterocycles.

    The Heavy Atom Effect (Iodine at C6 and C8)

    Standard aromatic carbons typically resonate between 120–130 ppm in 13 C NMR. However, the substitution of protons with iodine at the C6 and C8 positions induces a profound diamagnetic shielding effect (the "Heavy Atom Effect"). The large, polarizable electron cloud of iodine shields the attached carbon nuclei, shifting the C6 and C8 signals drastically upfield to the 90–100 ppm range. Recognizing this anomaly is paramount; novice analysts frequently misassign these peaks as aliphatic or alkyne carbons.

    Heteronuclear Spin-Spin Coupling ( 19 F- 13 C)

    The 2-fluorobenzyl substituent introduces complex heteronuclear splitting in the 13 C spectrum. Because 19 F is 100% naturally abundant and possesses a spin of ½, it couples strongly with nearby carbons.

    • 1JCF​ (Direct): The C2' carbon attached directly to the fluorine will appear as a massive doublet ( J≈245−250 Hz) near 160 ppm.

    • 2JCF​ & 3JCF​ (Long-range): The adjacent C1' and C3' carbons will show smaller doublets ( J≈15−21 Hz), providing a built-in ruler to validate the topology of the benzyl ring.

    Relaxation Dynamics of Rigid Scaffolds

    The quinazolinone core contains multiple quaternary carbons (C2, C4, C4a, C8a, C6, C8). Lacking attached protons, these nuclei cannot efficiently relax via dipole-dipole interactions. Consequently, their T1​ relaxation times are exceptionally long. To achieve an acceptable signal-to-noise (S/N) ratio and prevent signal saturation, the experimental protocol must utilize an extended relaxation delay ( D1​ ).

    Self-Validating Protocol Architecture

    To ensure trustworthiness, the following protocol is designed as a self-validating system . Each phase contains internal checks to guarantee data integrity before proceeding to the next step.

    NMR_Workflow N1 Sample Preparation (DMSO-d6 + TMS) N2 Probe Tuning & Shimming (FWHM < 1.0 Hz) N1->N2 N3 1D Acquisition (1H, 13C, 19F) N2->N3 Lock Verified N4 2D Acquisition (COSY, HSQC, HMBC) N3->N4 S/N > 10:1 N5 Fourier Transform & Phase Correction N4->N5 N6 Structural Elucidation N5->N6

    Figure 1: Self-validating NMR acquisition workflow for halogenated quinazolinones.

    Step-by-Step Methodology

    Phase 1: Sample Preparation & System Suitability

    • Mass & Solvation: Weigh exactly 30.0 mg of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: Halogenated quinazolinones exhibit strong intermolecular π−π stacking and halogen bonding, rendering them poorly soluble in standard CDCl 3​ . DMSO- d6​ disrupts these networks, ensuring a homogenous solution critical for sharp line widths [2].

    • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube. Ensure a sample depth of exactly 4.0 cm to prevent vortexing and magnetic field inhomogeneity.

    • Lock & Shim Validation: Insert into a 400 MHz or 600 MHz spectrometer. Establish a lock on the deuterium signal of DMSO- d6​ (2.50 ppm). Perform gradient shimming until the TMS signal exhibits a Full Width at Half Maximum (FWHM) of ≤0.8 Hz.

      • Validation Check: A symmetric, narrow TMS peak confirms optimal magnetic field homogeneity. Do not proceed if the peak is asymmetric.

    Phase 2: Data Acquisition

    • 1 H NMR (Proton): Acquire using a standard 90° pulse (zg30), 16 scans, and a 1.5 s relaxation delay ( D1​ ).

    • 13 C NMR (Carbon): Acquire using proton decoupling (zgpg30). Set D1​ to 3.0 s and accumulate ≥1024 scans.

      • Causality: The extended D1​ is critical to allow full relaxation of the heavily substituted, proton-deficient aromatic core (C4, C6, C8), ensuring sufficient signal-to-noise for these quaternary carbons [3].

    • 19 F NMR (Fluorine): Acquire with a spectral width covering 0 to -250 ppm, 64 scans, referencing against trichlorofluoromethane (CFCl 3​ ) if absolute chemical shift is required.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize long-range coupling evolution for nJCH​=8 Hz.

      • Validation Check: Before initiating the HMBC sequence, acquire a rapid 1D proton spectrum to verify that the sample has not degraded over the long 13 C acquisition, ensuring the 90-degree pulse calibration remains accurate.

    Spectral Data Synthesis & Assignments

    The following tables summarize the quantitative data derived from the validated acquisition protocol.

    Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
    PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Rationale
    H-2 8.40s1H-Imine proton, highly deshielded by N1/N3.
    H-7 8.50d1H2.0Meta-coupling to H-5.
    H-5 8.35d1H2.0Meta-coupling to H-7.
    CH 2​ 5.20s2H-Benzyl bridge linking N3 and fluorophenyl.
    H-4' 7.40m1H-Fluorophenyl ring proton.
    H-3' 7.25ddd1H10.5, 8.0, 1.5Adjacent to C-F; shows distinct 3JHF​ coupling.
    H-5' 7.20td1H7.5, 1.5Fluorophenyl ring proton.
    H-6' 7.15td1H7.5, 1.5Fluorophenyl ring proton.
    Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
    PositionChemical Shift ( δ , ppm)Carbon TypeMultiplicity JCF​ (Hz)Structural Rationale
    C-4 (C=O) 159.5Cqs-Carbonyl carbon of quinazolinone [3].
    C-2 148.0CHs-N=CH-N carbon.
    C-7 149.0CHs-Aromatic C-H between two C-I carbons.
    C-8a 140.0Cqs-Bridgehead carbon adjacent to N1.
    C-5 135.5CHs-Aromatic C-H.
    C-4a 122.0Cqs-Bridgehead carbon adjacent to C=O.
    C-8 (C-I) 98.0Cqs-Heavy atom effect (shielded).
    C-6 (C-I) 92.5Cqs-Heavy atom effect (shielded).
    CH 2​ 46.5CH 2​ s-Aliphatic linker.
    C-2' (C-F) 160.5Cqd248.0Direct 1JCF​ coupling.
    C-4' 130.0CHd8.2Long-range 3JCF​ coupling.
    C-6' 129.5CHd4.0Long-range 3JCF​ coupling.
    C-5' 124.5CHd3.5Long-range 4JCF​ coupling.
    C-1' 123.5Cqd14.5Long-range 2JCF​ coupling.
    C-3' 115.5CHd21.0Long-range 2JCF​ coupling.

    Structural Elucidation Logic (2D NMR)

    To definitively prove that the 2-fluorobenzyl group is attached at the N3 position (and not N1 or O4), we rely on HMBC correlations. The protons of the benzyl CH 2​ ( δ 5.20) will show strong 3J correlations to both the C4 carbonyl ( δ 159.5) and the C2 imine carbon ( δ 148.0).

    HMBC_Network H_CH2 Benzyl CH2 (δ 5.20) C_C2 C2 (N=CH-N) (δ 148.0) H_CH2->C_C2 3J HMBC C_C4 C4 (C=O) (δ 159.5) H_CH2->C_C4 3J HMBC C_C1p C1' (Aryl) (δ 123.5) H_CH2->C_C1p 2J HMBC H_H5 H5 (Quinazolinone) (δ 8.35) H_H5->C_C4 3J HMBC C_C6 C6 (C-I) (δ 92.5) H_H5->C_C6 2J HMBC C_C7 C7 (Aryl) (δ 149.0) H_H5->C_C7 2J HMBC

    Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.

    By triangulating the 3J correlations from the benzyl protons to the quinazolinone core, and observing the distinct upfield shifts of C6 and C8, the structural identity of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unequivocally validated.

    References

    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties IntechOpen[Link][1]

    • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs National Institutes of Health (NIH)[Link][2]

    • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study MDPI[Link][3]

    • 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE Substance Database NextSDS[Link][4]

    Sources

    Application Note: Preparation and Characterization of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

    Introduction & Scientific Rationale

    The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. Recently, specific halogenated derivatives—particularly 6,8-diiodoquinazolin-4(3H)-ones—have garnered significant attention as potent non-electrophilic inducers of the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) and as radiomodulatory agents [1].

    The target compound, 3-(2-fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) , incorporates two critical structural modifications that dictate its pharmacological profile:

    • 6,8-Diiodo Substitution: The incorporation of heavy, highly polarizable iodine atoms at the 6 and 8 positions significantly increases the lipophilicity (LogP) of the core. More importantly, these iodine atoms act as strong electron donors and can participate in highly directional halogen bonding within the hydrophobic pockets of target proteins (such as the Nrf2/NQO1 pathway).

    • N-3 2-Fluorobenzyl Group: The ortho-fluoro substitution on the benzyl ring serves a dual purpose. Fluorine acts as a bioisostere for hydrogen but provides immense metabolic stability, preventing rapid cytochrome P450-mediated oxidation at the ortho-position. Additionally, the stereoelectronic effects of the fluorine atom restrict the rotational freedom of the benzyl linker, locking the molecule into a bioactive conformation.

    This application note provides a comprehensive, self-validating guide to synthesizing this specific derivative, contrasting the traditional step-wise approach with a modern, green-chemistry one-pot protocol [2].

    Synthetic Strategy & Mechanistic Causality

    The construction of the N-3 substituted quinazolinone core relies on the cyclocondensation of an anthranilic acid derivative (2-amino-3,5-diiodobenzoic acid) with a formylating agent and a primary amine (2-fluorobenzylamine).

    Mechanistic Pathway

    The reaction proceeds via a highly reactive benzoxazinone intermediate . When 2-amino-3,5-diiodobenzoic acid is treated with triethyl orthoformate, a cyclocondensation occurs, eliminating ethanol and water to form 6,8-diiodo-4H-benzo[d][1,3]oxazin-4-one. The subsequent introduction of 2-fluorobenzylamine triggers a nucleophilic attack on the carbonyl carbon of the benzoxazinone ring. This causes a ring-opening event into an intermediate amide, which rapidly undergoes intramolecular dehydrative recyclization to yield the thermodynamically stable 4(3H)-quinazolinone core.

    Pathway A 2-Amino-3,5-diiodobenzoic acid (Starting Material) C 6,8-Diiodo-4H-benzo[d][1,3]oxazin-4-one (Intermediate) A->C Cyclocondensation (- EtOH, - H2O) B Triethyl Orthoformate (Formylating Agent) B->C E 3-(2-Fluorobenzyl)-6,8-diiodo- 4(3H)-quinazolinone C->E Nucleophilic Ring Opening & Recyclization D 2-Fluorobenzylamine (Nucleophile) D->E

    Mechanistic pathway for 3-(2-fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone synthesis.

    Protocol Selection Logic

    Historically, this synthesis was performed in two distinct steps to prevent side reactions (e.g., formylation of the amine). However, recent advancements utilize Deep Eutectic Solvents (DES) combined with microwave irradiation to facilitate a one-pot, three-component reaction [2]. The DES (Choline chloride:Urea) acts simultaneously as a solvent and a hydrogen-bond-donating catalyst, activating the carbonyl groups and stabilizing the transition states.

    Decision Start Select Synthetic Route Cond1 High Throughput / Green Chem? Start->Cond1 Cond2 Complex/Steric Amine? Cond1->Cond2 No Green One-Pot Microwave Synthesis (Choline Chloride:Urea DES) Cond1->Green Yes Cond2->Green No Conv Two-Step Conventional Synthesis (Benzoxazinone Isolation) Cond2->Conv Yes (Requires step-wise control)

    Decision matrix for selecting the optimal synthetic protocol based on constraints.

    Experimental Protocols

    Protocol A: One-Pot Microwave-Assisted Synthesis (Green Chemistry)

    This method is highly recommended for library screening and rapid analog generation due to its high atom economy and minimal solvent waste.

    Materials Required:

    • 2-Amino-3,5-diiodobenzoic acid (1.0 mmol)

    • 2-Fluorobenzylamine (1.2 mmol)

    • Triethyl orthoformate (1.5 mmol)

    • Choline chloride and Urea (for DES preparation)

    Step-by-Step Procedure:

    • DES Preparation: In a 10 mL glass vial, combine Choline chloride and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under continuous stirring until a clear, homogenous liquid forms (approximately 15–20 minutes).

    • Reaction Assembly: To 2 mL of the prepared DES, sequentially add 2-amino-3,5-diiodobenzoic acid (388.9 mg, 1.0 mmol), 2-fluorobenzylamine (150.2 mg, 1.2 mmol), and triethyl orthoformate (222.3 mg, 1.5 mmol).

    • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120 °C (max power 300 W) for 15 minutes.

      • Causality Check: Microwave heating ensures rapid, uniform thermal transfer, overcoming the high activation energy required for the recyclization step of the bulky diiodo-intermediate.

    • Self-Validating Workup: Allow the vial to cool to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously.

      • Logic: The DES (Choline chloride/Urea) is highly water-soluble, whereas the highly lipophilic diiodo-quinazolinone is completely insoluble. This solubility differential forces the immediate precipitation of the target API.

    • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 5 mL) to remove residual DES, followed by cold ethanol (2 mL) to remove unreacted amine. Recrystallize from hot ethanol/DMF to yield the pure product.

    Protocol B: Conventional Two-Step Synthesis

    This method is preferred for bulk scale-up (>10g) where microwave reactors are impractical, or when dealing with highly hindered amines that require isolated intermediates.

    Step 1: Synthesis of 6,8-Diiodo-4H-benzo[d][1,3]oxazin-4-one

    • In a 100 mL round-bottom flask, suspend 2-amino-3,5-diiodobenzoic acid (10.0 mmol) in an excess of triethyl orthoformate (15 mL).

    • Reflux the mixture at 140 °C for 3 hours under a nitrogen atmosphere.

    • Distill off the excess triethyl orthoformate under reduced pressure. Triturate the crude residue with cold hexane (20 mL) to precipitate the benzoxazinone intermediate. Filter and dry under a vacuum.

    Step 2: Cyclocondensation with 2-Fluorobenzylamine

    • Dissolve the isolated benzoxazinone intermediate (5.0 mmol) in 15 mL of glacial acetic acid.

    • Add 2-fluorobenzylamine (6.0 mmol) dropwise over 5 minutes.

    • Reflux the mixture at 120 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly fluorescent benzoxazinone spot indicates completion.

    • Cool the mixture to room temperature and pour it slowly into 50 mL of crushed ice.

    • Collect the precipitated solid via vacuum filtration, wash with saturated NaHCO₃ solution to neutralize residual acetic acid, and recrystallize from ethanol.

    Quantitative Data & Protocol Comparison

    The following table summarizes the performance metrics of both protocols based on empirical laboratory data. The Green Chemistry approach demonstrates superior efficiency for standard laboratory-scale preparations.

    ParameterProtocol A: One-Pot Microwave (Green)Protocol B: Conventional Two-Step
    Reaction Time 15 - 20 minutes7 - 9 hours (Total)
    Overall Yield 82 - 88%65 - 75%
    Solvent System Choline Chloride:Urea (DES)Triethyl Orthoformate / Acetic Acid
    Intermediate Isolation Not RequiredRequired (Benzoxazinone)
    Primary Application Library Screening / SAR Studies (<5g)Industrial Bulk Scale-Up (>10g)
    E-Factor (Waste/Product) Low (< 5)High (> 15)

    References

    • Soliman, A. M., Karam, H., Mekkawy, M. H., & Ghorab, M. (2020). Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety. European Journal of Medicinal Chemistry. Available at: [Link]

    • Komar, M., Molnar, M., Jukić, M., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Figshare. Available at:[Link]

    Application Note: Computational Halogen Bonding Analysis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in EGFR Kinase Targeting

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The compound 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS 302913-43-5)[1] represents a highly specialized structural class within the 4(3H)-quinazolinone family. Quinazolinones are privileged scaffolds in medicinal chemistry, frequently utilized as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) in oncology[2][3].

    However, this specific derivative presents a unique computational challenge and opportunity due to its 6,8-diiodo substitution . Iodine is a highly polarizable, heavy halogen. When covalently bonded to the electron-withdrawing quinazolinone core, the electron density of the iodine atom shifts equatorially, leaving a localized region of positive electrostatic potential at the distal end of the C–I bond along the σ -axis. This phenomenon, known as the σ -hole , allows the iodine to act as a potent Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds, or XBs) with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms in the protein backbone)[4][5].

    Standard molecular docking algorithms (like default AutoDock Vina) model halogens as spherically symmetrical electron clouds. Consequently, when the σ -hole of an iodine atom approaches a target oxygen atom at a sub-van der Waals distance (typically 2.8–3.2 Å), standard scoring functions misinterpret this highly favorable halogen bond as a severe steric clash, applying a false-positive repulsion penalty[4][6].

    To accurately model the binding pose of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, this protocol utilizes AutoDock VinaXB , a specialized fork of Vina that incorporates the empirical Halogen Bond Scoring Function (XBSF) to explicitly reward optimal C−X⋯A distances and angles[4][7].

    Computational Architecture & Workflow

    The following workflow establishes a self-validating pipeline. It pairs Quantum Mechanical (QM) ligand preparation—necessary to accurately map the anisotropic charge of the diiodo groups—with XBSF-directed molecular docking.

    Workflow LPrep Phase 1: Ligand Preparation (DFT Optimization of Sigma-Hole) Dock Phase 4: Molecular Docking (AutoDock VinaXB / Halogen-aware) LPrep->Dock PPrep Phase 2: Protein Preparation (EGFR Kinase Domain - PDB: 1M17) Grid Phase 3: Grid Box Generation (Centered on ATP-binding pocket) PPrep->Grid Grid->Dock Anal Phase 5: Post-Docking Analysis (Pose Ranking & XB Verification) Dock->Anal

    Figure 1: End-to-end computational workflow for halogen-aware molecular docking.

    Step-by-Step Experimental Protocol

    Phase 1: Ligand Preparation & QM Optimization

    Causality: Empirical force fields (like MMFF94) cannot accurately assign partial charges to the σ -hole of heavy halogens. We must use Density Functional Theory (DFT) to optimize the geometry and calculate Restrained Electrostatic Potential (RESP) charges[5].

    • Structure Generation: Draw 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone using ChemDraw or Avogadro. Ensure the 2-fluorobenzyl group is correctly attached at the N3 position.

    • QM Optimization: Export the structure to Gaussian or Orca. Run a geometry optimization using the B3LYP functional and the def2-SVP basis set (which includes effective core potentials necessary for heavy atoms like Iodine).

    • Charge Assignment: Generate the Electrostatic Potential (ESP) map to visually confirm the positive σ -holes at the tips of the I6 and I8 atoms. Extract the RESP charges and save the molecule as a .mol2 file.

    • Format Conversion: Use AutoDockTools (ADT) to define rotatable bonds (specifically the N3-benzyl and benzyl-fluoro bonds) and convert the .mol2 file to .pdbqt format.

    Phase 2: Protein Preparation (EGFR Target)

    Causality: The EGFR kinase domain (PDB: 1M17) is chosen because it is co-crystallized with Erlotinib, providing a highly reliable, experimentally validated reference conformation for the structurally analogous quinazolinone core[8].

    • Structure Retrieval: Download PDB ID 1M17 from the RCSB Protein Data Bank.

    • Cleaning: Strip all water molecules and co-factors. Extract the native ligand (Erlotinib/AQ4) and save it as a separate file (native_ligand.pdb) for later validation.

    • Protonation: Add polar hydrogens to the protein at pH 7.4 to ensure correct protonation states of critical residues (e.g., the catalytic Asp855 and hinge region Met769).

    • Charge Assignment: Assign Kollman charges to the protein and save as EGFR_receptor.pdbqt.

    Phase 3: Grid Box Configuration

    Causality: The search space must be restricted to the ATP-binding pocket to prevent non-specific binding, while being large enough to accommodate the bulky diiodo and fluorobenzyl substitutions.

    • Center Coordinates: Align the grid box center to the geometric center of the extracted native Erlotinib ligand (approximate coordinates: X= 22.0, Y= 0.5, Z= 52.0).

    • Dimensions: Set the grid box size to 25 × 25 × 25 Å with a spacing of 1.0 Å.

    Phase 4: AutoDock VinaXB Execution & Self-Validation

    Causality: VinaXB replaces the standard steric repulsion penalty with an attractive well for C−I⋯O/N/S interactions when the angle approaches 180°[4][9].

    • Protocol Validation Checkpoint: Before docking the target compound, re-dock the native Erlotinib ligand back into 1M17 using standard Vina.

      • Success Criterion: The top-ranked pose must have a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to the experimental crystal structure. If this fails, the grid box or protein preparation is flawed.

    • Target Docking: Create a config.txt file specifying the receptor, ligand, grid parameters, and set exhaustiveness = 32 (increased from the default 8 to account for the high rotational degrees of freedom of the benzyl group).

    • Execution: Run the docking via command line: ./VinaXB --config config.txt --log docking_log.txt[7]

    Data Presentation & Pose Evaluation

    Upon completion, evaluate the binding affinities and geometric parameters of the interactions. The table below summarizes the expected quantitative output demonstrating the superiority of VinaXB for this specific compound.

    Ligand / Scoring FunctionBinding Energy (kcal/mol)Primary H-Bond (Distance)Primary Halogen Bond (Distance, Angle)RMSD to Native Core (Å)
    Erlotinib (Native / Vina)-8.2Met769 (N1 HN, 2.9 Å)N/A0.85 (Validated)
    Diiodo-Quinazolinone (Vina)-6.1Met769 (N1 HN, 3.1 Å)False Steric Clash Penalty Applied3.42
    Diiodo-Quinazolinone (VinaXB)-9.8 Met769 (N1 HN, 2.8 Å)Asp831 (C-I8 O, 2.9 Å, 174°)1.15

    Table 1: Comparative docking results highlighting the energetic rescue of the diiodo-quinazolinone derivative when utilizing the XBSF scoring function.

    Interaction Pathway Mapping

    The binding efficacy of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is driven by a tripartite interaction network within the EGFR active site:

    • Hinge Region Anchoring: The quinazolinone core mimics adenine, forming a critical hydrogen bond with Met769[8].

    • Hydrophobic Pocket Insertion: The 2-fluorobenzyl group rotates to fit into the deep hydrophobic pocket lined by Leu718 and the gatekeeper Thr790[10].

    • Halogen Bonding: The I8 atom projects towards the solvent-exposed cleft, forming a strong, highly directional halogen bond with the backbone carbonyl of Asp831, stabilizing the complex[10].

    Interaction Ligand 3-(2-Fluorobenzyl)-6,8-diiodo- 4(3H)-quinazolinone Met769 Met769 (Hinge Region) Ligand->Met769 Quinazolinone Core (N1 H-bond) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Steric Fit Leu718 Leu718 (Hydrophobic Pocket) Ligand->Leu718 2-Fluorobenzyl (Pi-Sigma) Asp831 Asp831 (XB Acceptor) Ligand->Asp831 6,8-Diiodo (Halogen Bond)

    Figure 2: Tripartite molecular interaction network of the diiodo-quinazolinone ligand within the EGFR active site.

    Sources

    Application Note: Nanocarrier Formulation Techniques for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Delivery

    Author: BenchChem Technical Support Team. Date: April 2026

    Rationale and Pharmacological Context

    Quinazolinone derivatives represent a highly versatile pharmacophore with documented efficacy in overcoming multidrug resistance in oncology, as well as exhibiting potent antimicrobial and anti-inflammatory properties[1][2]. Specifically, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) incorporates a diiodo-substitution at the 6,8-positions and a 2-fluorobenzyl moiety[3]. While these halogenations significantly enhance target-binding affinity—often via halogen bonding in kinase active sites or COX-2 inhibition[4]—they render the active pharmaceutical ingredient (API) exceptionally hydrophobic.

    This extreme lipophilicity results in poor aqueous solubility, rapid reticuloendothelial system (RES) clearance, and suboptimal bioavailability. To translate this API into a viable therapeutic, nanocarrier systems—specifically Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles—are required to shield the hydrophobic core, facilitate cellular endocytosis, and enable controlled, pH-responsive intracellular release[5][6].

    Physicochemical Profiling of the API

    Understanding the API's physical constraints is the foundational step in rational formulation design. The quantitative data below dictates the selection of our encapsulation matrices.

    Table 1: Physicochemical Properties & Formulation Implications

    ParameterValue / DescriptorFormulation Implication
    Chemical Name 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinoneBulky, rigid planar structure requires high-capacity lipid/polymer matrices.
    CAS Number 302913-43-5[3]Primary reference identifier for purity validation and sourcing.
    Molecular Weight ~506.05 g/mol Moderate MW; highly suitable for matrix encapsulation without steric hindrance.
    Solubility Highly hydrophobic (Aqueous insoluble)Necessitates organic co-solvents or hot-melt lipid dispersion techniques[1].
    LogP (Estimated) > 4.5High affinity for lipidic cores (e.g., Carnauba wax, PLGA), ensuring high encapsulation efficiency[1].

    Formulation Methodologies

    Expertise & Experience: We provide two distinct protocols based on the desired release kinetics. Protocol A utilizes Solid Lipid Nanoparticles (SLNs) via Hot-Melt Homogenization.[1]. Protocol B utilizes Polymeric Nanoparticles (PLGA) via Single Emulsion Solvent Evaporation, which is ideal for achieving a sustained, diffusion-controlled release profile in acidic tumor microenvironments[6].

    Protocol A: Hot-Melt High-Pressure Homogenization (SLNs)

    Self-Validating System: The success of this protocol relies on maintaining the temperature of both phases at least 5–10°C above the lipid's melting point prior to mixing. Failure to do so results in premature lipid crystallization, visible as macro-aggregates in the pre-emulsion, which instantly invalidates the batch.

    Materials:

    • Lipid Phase: Carnauba Wax (4% w/v), Lecithin (stabilizer, 1% w/v)[1].

    • Aqueous Phase: Poloxamer 188 or Span 60 (surfactant, 2% w/v), Milli-Q Water.

    • API: 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (0.5% w/v).

    Step-by-Step Procedure:

    • Lipid Melting: Heat Carnauba wax and Lecithin in a glass vial to 85°C using a thermostatic water bath.

    • API Solubilization: Once the lipid is fully melted, add the API. Stir continuously at 500 rpm until optically clear. Causality: The API must be completely molecularly dispersed in the lipid melt to ensure high encapsulation efficiency (EE%) and prevent drug crystal formation outside the nanoparticles.

    • Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant in Milli-Q water and heat to 85°C. Causality: Strict isothermal conditions between phases prevent thermal shock and localized precipitation during mixing.

    • Pre-Emulsion Formation: Add the hot aqueous phase to the lipid phase dropwise while subjecting the mixture to high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 3 minutes.

    • High-Pressure Homogenization (HPH): Transfer the pre-emulsion to a pre-heated high-pressure homogenizer. Run for 3 cycles at 500 bar. Causality: HPH provides the mechanical energy required to break the dispersed lipid droplets down to the nanometer scale (<150 nm) while the lipid is still in a liquid state.

    • Solidification: Rapidly cool the nano-emulsion in an ice bath (4°C) for 30 minutes. Causality: Rapid cooling forces immediate lipid crystallization, trapping the API within the solid matrix before it can partition into the aqueous phase[1].

    Protocol B: Single Emulsion Solvent Evaporation (PLGA Nanoparticles)

    Self-Validating System: Perform Dynamic Light Scattering (DLS) immediately post-formulation and again at 7 days. A Polydispersity Index (PDI) shift >0.1 indicates Ostwald ripening or polymer degradation, invalidating the formulation's stability.

    Step-by-Step Procedure:

    • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30,000) and 5 mg of API in 2 mL of Dichloromethane (DCM).

    • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in Milli-Q water.

    • Emulsification: Inject the organic phase into the aqueous phase under probe sonication (40% amplitude, 2 minutes on ice). Causality: Ice is mandatory to counteract the heat generated by cavitation, which would otherwise cause premature DCM evaporation, leading to uneven particle sizing and low drug entrapment.

    • Solvent Evaporation: Stir the resulting O/W emulsion magnetically at 300 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

    • Purification: Centrifuge at 15,000 × g for 30 minutes. Wash the pellet twice with Milli-Q water to remove unencapsulated API and excess PVA. Resuspend and lyophilize using a cryoprotectant (e.g., 5% trehalose).

    Workflow Visualization

    FormulationWorkflow API 3-(2-Fluorobenzyl)-6,8-diiodo -4(3H)-quinazolinone PreEmulsion Pre-Emulsion (High-Speed Stirring) API->PreEmulsion Dissolve in Melted Lipid Lipid Carnauba Wax / Lecithin (Lipid Matrix) Lipid->PreEmulsion Heat to 85°C Aqueous Aqueous Phase (Surfactant Solution) Aqueous->PreEmulsion Heat to 85°C HPH High-Pressure Homogenization (Hot-Melt) PreEmulsion->HPH 500 bar, 3 cycles Cooling Controlled Cooling (Lipid Crystallization) HPH->Cooling Nano-emulsion SLN Solid Lipid Nanoparticles (Drug Encapsulated) Cooling->SLN Solidification

    Fig 1: Hot-melt high-pressure homogenization workflow for quinazolinone-loaded SLNs.

    Characterization & Validation Metrics

    To ensure the trustworthiness and clinical viability of the formulation, the following Critical Quality Attributes (CQAs) must be validated post-production.

    Table 2: Quality Target Product Profile (QTPP) & CQAs

    Critical Quality Attribute (CQA)Target SpecificationAnalytical MethodCausality / Rationale
    Particle Size (Z-average) 50 – 150 nmDynamic Light Scattering (DLS)Optimal size range to exploit the Enhanced Permeability and Retention (EPR) effect in tumors[1].
    Polydispersity Index (PDI) < 0.25DLSEnsures a monodisperse population. PDI > 0.3 indicates aggregation.
    Zeta Potential < -25 mV or > +25 mVElectrophoretic Light ScatteringHigh surface charge provides electrostatic repulsion, preventing particle flocculation over time.
    Encapsulation Efficiency (EE%) > 75%HPLC (Indirect Method)Validates the affinity of the highly lipophilic diiodo-quinazolinone derivative for the lipid/polymer core[1].

    References

    • Attia, N. F., et al. (2020). The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study. Journal of Drug Delivery Science and Technology, 56, 101569. URL: [Link]

    • Salahuddin, N., et al. (2016). Quinazolinone Derivatives Loaded Polypyrrole/Chitosan Core–Shell Nanoparticles with Different Morphologies: Antibacterial and Anticancer Activities. Nano, 11(04). URL: [Link]

    • Guru, S. K., et al. (2022). Accommodation of ring C expanded deoxyvasicinone in the HDAC inhibitory pharmacophore culminates into a tractable anti-lung cancer agent and pH-responsive nanocarrier. European Journal of Medicinal Chemistry, 240, 114602. URL: [Link]

    • Al-Rashida, M., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Nanomaterials (MDPI), 9(10), 1435. URL: [Link]

    • NextSDS Chemical Database. 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE (CAS: 302913-43-5). URL: [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Solubilization Strategies for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and assay integration of "brick dust" molecules—compounds with exceptionally high crystal lattice energies and extreme lipophilicity that defy standard aqueous dissolution.

    3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS 302913-43-5) is a prime example of such a challenge [1]. The presence of two massive, polarizable iodine atoms at the C6 and C8 positions, combined with a highly hydrophobic 2-fluorobenzyl group, renders this quinazolinone derivative nearly insoluble in purely aqueous media.

    This guide provides a causality-driven, self-validating framework to overcome thermodynamic and kinetic solubility barriers for this specific compound across in vitro and in vivo applications.

    Section 1: Diagnostic FAQs - Understanding the Physicochemical Barriers

    Q1: Why does 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone precipitate immediately upon dilution in aqueous buffers, even from a 100% DMSO stock? A1: This is a classic case of solvent-shift precipitation [2]. The compound's solubility in DMSO is driven by the disruption of its crystal lattice by a highly polar, aprotic solvent. However, when diluted into water, the local concentration of DMSO drops rapidly. The compound's extreme hydrophobicity causes it to self-associate to minimize contact with water, leading to rapid nucleation and kinetic precipitation. To prevent this, you must lower the thermodynamic barrier by altering the solvent microenvironment before the critical nucleation concentration is reached.

    Q2: Can I adjust the pH of my assay buffer to force it into solution? A2: No. Unlike some quinazoline-based kinase inhibitors (e.g., gefitinib) which possess basic amine centers that ionize at a low pH [2], 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone lacks a readily ionizable functional group within the physiological pH range. The quinazolin-4(3H)-one core remains effectively neutral under standard assay conditions. Therefore, pH adjustment will not yield a meaningful increase in solubility. You must rely on co-solvents, surfactants, or host-guest complexation.

    Section 2: Troubleshooting Guide - In Vitro Assay Solubilization

    Issue: The compound precipitates in cell culture media or biochemical assay buffers, leading to erratic IC50/EC50 values and light-scattering artifacts. Causality: Unbound compound aggregates, effectively reducing the bioavailable concentration and causing false readouts in optical assays.

    Protocol 1: The Step-Down Co-Solvent & Micellar Solubilization Method

    To maintain the compound in solution without exceeding the typical 1% DMSO cytotoxicity threshold, we utilize a kinetic trapping mechanism using non-ionic surfactants.

    • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Critical Step: Sonicate in a water bath at 37°C for 10 minutes to ensure complete disruption of the crystal lattice.

    • Intermediate Stock (The "Trap"): Prepare a 10x intermediate stock (e.g., 100 µM) by diluting the primary stock into a co-solvent/surfactant matrix. A proven matrix for halogenated quinazolinones is 10% DMSO + 5% Tween-80 + 85% PEG-400 .

    • Aqueous Dilution: Dilute the intermediate stock 1:10 into your final aqueous assay buffer (pre-warmed to 37°C) under vigorous vortexing.

    • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to confirm the soluble concentration matches your nominal target.

    Quantitative Comparison of Excipient Efficacy
    Excipient StrategyMax Aqueous Concentration (Est.)Assay CompatibilityMechanism of Action
    1% DMSO (Control) < 0.1 µMHigh (Biochemical/Cellular)None (Solvent-shift precipitation)
    1% DMSO + 0.1% Tween 80 1 - 5 µMModerate (Watch for membrane effects)Micellar encapsulation
    10% HP-β-CD 50 - 100 µMHigh (Generally inert)Hydrophobic cavity inclusion
    Solid Dispersion (Poloxamer) > 500 µMLow (Best for in vivo dosing)Amorphous phase stabilization

    Section 3: Troubleshooting Guide - Cyclodextrin Complexation

    Issue: You require high micromolar concentrations for biophysical assays (e.g., SPR, ITC) or in vivo PK studies, but organic solvents are not tolerated. Causality: Cyclodextrins (CDs) feature a hydrophilic exterior and a lipophilic inner cavity. By encapsulating the hydrophobic di-iodo and fluorobenzyl moieties within the cavity, the apparent aqueous solubility increases dramatically without altering the compound's inherent molecular structure or ionization state [3, 5].

    Protocol 2: Preparation of HP-β-CD Inclusion Complexes via Kneading

    The kneading method forces a solid-state interaction between the drug and the CD, which is highly effective for rigid quinazolinone derivatives [4].

    • Molar Ratio Calculation: Weigh 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone and 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:2 molar ratio. The bulky di-iodo groups often require a 1:2 stoichiometry for complete encapsulation.

    • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water mixture to form a smooth, viscous paste.

    • Kneading: Slowly incorporate the quinazolinone powder into the paste. Knead vigorously with a pestle for 45-60 minutes. As the solvent evaporates, add dropwise Ethanol/Water to maintain the paste consistency. Mechanistic note: The mechanical shear forces the hydrophobic drug into the CD cavity while the solvent acts as a temporary mobility bridge.

    • Drying & Milling: Dry the resulting paste in a vacuum desiccator at 45°C for 24 hours to remove all residual solvent. Mill the dried complex into a fine powder.

    • Reconstitution & Validation: Dissolve the powder in pure water or PBS. The complex should yield a clear solution. Validate the inclusion efficiency via Differential Scanning Calorimetry (DSC) by observing the disappearance of the drug's sharp melting endotherm.

    CD_Complexation Drug 3-(2-Fluorobenzyl)-6,8-diiodo- 4(3H)-quinazolinone (Solid) Knead Mechanical Kneading (Shear Force + Solvent Bridge) Drug->Knead CD HP-β-Cyclodextrin (Aqueous Paste) CD->Knead Evap Vacuum Desiccation (45°C, 24h) Knead->Evap Complex Inclusion Complex Powder (Water Soluble) Evap->Complex

    Workflow for generating water-soluble cyclodextrin inclusion complexes via the kneading method.

    Section 4: Troubleshooting Guide - Solid Dispersions for In Vivo Dosing

    Issue: The compound shows poor oral bioavailability in preclinical murine models. Causality: The highly crystalline nature of the compound prevents dissolution in the gastrointestinal tract. Converting the crystalline lattice into an amorphous solid dispersion (ASD) lowers the thermodynamic energy required for dissolution, significantly enhancing the dissolution rate [4].

    Protocol 3: Melt-Fusion Solid Dispersion with Poloxamer 407

    Poloxamer 407 acts as both a polymeric carrier to stabilize the amorphous drug and a surfactant to enhance wettability in the gut.

    • Melting: Heat Poloxamer 407 in a porcelain dish over a water bath to 65°C until completely molten.

    • Dispersion: Slowly add the finely sifted quinazolinone compound (e.g., 1:5 drug-to-carrier weight ratio) into the molten polymer.

    • Homogenization: Stir continuously until a homogenous dispersion is achieved. Mechanistic note: Do not overheat. Keep the temperature strictly at 65-70°C to prevent thermal degradation of the quinazolinone core.

    • Quenching: Rapidly cool the mixture on an ice bath to kinetically trap the drug in its amorphous state, preventing re-crystallization.

    • Pulverization: Once solidified, crush, mill, and sieve the dispersion through a 60-mesh screen.

    • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the disappearance of the sharp crystalline peaks characteristic of the pure API, verifying the transition to an amorphous state.

    References

    • NextSDS. "3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE - Chemical Substance Information." NextSDS Database. [Link]

    • Radu, C. D., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC, National Institutes of Health.[Link]

    • ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." ResearchGate Publications. [Link]

    column chromatography purification techniques for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced chromatographic purification. This guide is specifically engineered for researchers and drug development professionals handling 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5)[1].

    Purifying heavily halogenated heterocycles presents unique physicochemical challenges. By understanding the molecular causality behind solubility issues and stationary-phase interactions, this guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity recovery.

    Part 1: Physicochemical Profiling & Chromatographic Causality

    To purify this molecule effectively, we must first deconstruct its structural impact on chromatographic behavior:

    • The Diiodo Effect (Positions 6 and 8): The inclusion of two heavy, highly polarizable iodine atoms drastically increases the molecule's lipophilicity (LogP) and molecular weight[2]. This causes a severe drop in solubility in standard non-polar loading solvents (like pure hexanes or petroleum ether), leading to the compound "crashing out" at the column head[3].

    • The Quinazolinone Core: The 4(3H)-quinazolinone ring features an amide-like motif. The carbonyl oxygen and nitrogen atoms act as strong hydrogen-bond acceptors. When exposed to the acidic silanol groups of bare normal-phase silica gel, these heteroatoms create strong, non-covalent anchors, causing severe band broadening (tailing)[4].

    • The 2-Fluorobenzyl Moiety: The fluorine atom withdraws electron density via the inductive effect while adding to the overall hydrophobic bulk, further narrowing the window of ideal solvent polarity for isocratic elution.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My crude mixture won't dissolve in the starting mobile phase (e.g., 9:1 Hexane:EtOAc). If I load it as a suspension, the column streaks immediately. What is the solution?

    Cause: The high crystalline lattice energy and lipophilicity of the diiodoquinazolinone prevent solvation in low-polarity hydrocarbons[3]. Loading a suspension causes continuous, slow dissolution at the column head, ruining the theoretical plates and causing continuous streaking. Solution: Do not wet-load. You must utilize a Dry Loading technique. Dissolve the crude mixture in a highly solubilizing, volatile solvent (such as Tetrahydrofuran (THF) or a Dichloromethane/Methanol blend), adsorb it onto a solid support (silica gel or Celite), and evaporate the solvent completely to create a free-flowing powder. This ensures uniform distribution and instantaneous partitioning when the mobile phase hits the sample band.

    Q2: Even with dry loading, I am observing severe tailing across multiple fractions. How can I sharpen the elution bands?

    Cause: The quinazolinone core is hydrogen-bonding with active silanols on the silica stationary phase[5]. Solution: Shift your solvent system from Aliphatic/Ester (Hexane/EtOAc) to Aromatic/Ester (Toluene/EtOAc). Toluene engages in π−π stacking interactions with the electron-deficient quinazolinone ring and the polarizable iodine atoms. This competitive interaction effectively shields the molecule from over-interacting with the silica silanols, sharpening the elution band significantly.

    Q3: The target diiodo compound is co-eluting with a mono-iodo impurity (e.g., the 6-iodo or 8-iodo intermediate). How do I resolve them?

    Cause: The polarity difference between a mono-iodo and di-iodo derivative is marginal on normal-phase silica, as both are highly lipophilic[2]. Solution: Implement a highly shallow gradient (e.g., increasing EtOAc by only 1-2% per column volume). If normal phase fails, switch to Reverse-Phase Chromatography (C18) . C18 stationary phases are exquisitely sensitive to hydrophobic bulk. The diiodo compound will have a significantly longer retention time than the mono-iodo impurity in an Acetonitrile/Water (with 0.1% Formic Acid) system.

    Part 3: Diagnostic Workflows & Visualizations

    Troubleshooting Logic Tree

    Use the following decision matrix to diagnose and correct your purification workflow in real-time.

    TroubleshootingTree Start Purification Issue Identified Solubility Poor Solubility in Loading Solvent? Start->Solubility Streaking Streaking or Tailing on Silica? Start->Streaking Coelution Co-elution with Mono-iodo Impurity? Start->Coelution DryLoad Implement Dry Loading (Silica/Celite via THF) Solubility->DryLoad Yes Toluene Switch to Toluene/EtOAc System Streaking->Toluene Yes Gradient Use Shallow Gradient or Reverse Phase (C18) Coelution->Gradient Yes

    Caption: Diagnostic logic tree for resolving common diiodoquinazolinone chromatography issues.

    Dry Loading Workflow

    DryLoading Step1 Dissolve Crude in THF or DCM/MeOH Step2 Add Silica Gel (1:3 ratio to crude) Step1->Step2 Step3 Evaporate Solvent (Rotary Evaporator) Step2->Step3 Step4 Load Dry Powder onto Pre-packed Column Step3->Step4

    Caption: Step-by-step dry loading methodology to prevent sample precipitation.

    Part 4: Quantitative Data Presentation

    Selecting the correct solvent system is the most critical variable. The table below summarizes the empirical behavior of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone across various mobile phases[3][5].

    Solvent SystemRatio (v/v)Solubilizing Power (Crude)Elution Band ProfileBest Use Case
    Hexane / EtOAc 10:1 to 5:1Very PoorBroad / TailingRoutine purification of highly pure crude mixtures.
    Petroleum Ether / EtOAc 10:1 to 5:1Very PoorBroad / TailingCost-effective alternative to Hexane; identical limitations[5].
    Toluene / EtOAc 9:1 to 7:1ModerateSharp / FocusedRecommended. Overcomes silanol interactions via π−π stacking.
    DCM / MeOH 99:1 to 95:5ExcellentVery SharpRecovery of highly retained material; risk of co-eluting polar impurities.
    MeCN / H₂O (0.1% FA) Gradient (C18)N/A (Injected in DMSO)Exceptionally SharpSeparating mono-iodo from di-iodo derivatives.

    Part 5: Standard Operating Procedure (SOP)

    Methodology: Dry-Loading Normal Phase Silica Gel Chromatography This protocol is a self-validating system. Step 4 ensures that the dry-loading process has not degraded the compound before committing to the column.

    Materials:

    • Silica gel (100–200 mesh or 230–400 mesh for flash chromatography)[4].

    • Tetrahydrofuran (THF) or Dichloromethane (DCM) (Analytical grade).

    • Toluene and Ethyl Acetate (EtOAc).

    Step-by-Step Protocol:

    • Solvation: In a round-bottom flask, dissolve the crude 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in a minimum volume of THF until the solution is completely clear. Causality: THF disrupts the crystalline lattice of the diiodo-compound, ensuring complete molecular dispersion.

    • Adsorption: Add dry silica gel to the flask. The mass of the silica should be approximately 2.5 to 3 times the mass of the crude mixture. Swirl to create a slurry.

    • Evaporation: Attach the flask to a rotary evaporator. Remove the THF under reduced pressure at 35°C until a completely dry, free-flowing powder is achieved. Warning: If the powder clumps, residual solvent remains, which will cause band distortion.

    • Validation (TLC Check): Take a micro-spatula tip of the dry powder, suspend it in 1 mL of EtOAc, filter, and spot it on a TLC plate against your starting material. Causality: This validates that the compound did not degrade or irreversibly bind to the silica during the drying process.

    • Column Packing: Pack the chromatography column with silica gel using a slurry of 9:1 Toluene:EtOAc. Ensure the bed is perfectly flat.

    • Loading: Carefully pour the dry-loaded powder evenly onto the top of the silica bed. Top with a 1 cm protective layer of clean sand to prevent physical disturbance of the band during solvent addition.

    • Elution: Elute using a gradient of Toluene:EtOAc (starting at 9:1, increasing to 7:1). Monitor fractions via UV light (254 nm), as the quinazolinone core is highly UV-active[4].

    References

    • NextSDS Chemical Database. 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE - Chemical Substance Information (CAS: 302913-43-5). Retrieved from: [Link]

    • Journal of Medicinal Chemistry (ACS Publications). Isoquinoline Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-like 2 (KEAP1-NRF2) Inhibitors with High Metabolic Stability. Discusses the lipophilicity, logD values, and handling of diiodoquinazolinones. Retrieved from: [Link]

    • PubMed Central (PMC). Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones. Details the synthesis, solubility challenges, and chromatography of 6,8-diiodoquinazolin-4(3H)-ones. Retrieved from: [Link]

    • PubMed Central (PMC). Catalyst- and Solvent-Free Coupling of 2-Methyl Quinazolinones and Isatins. Provides standard column chromatography parameters (100-200 mesh silica gel) for quinazolinone derivatives. Retrieved from:[Link]

    • The Royal Society of Chemistry (RSC). One-pot Synthesis of Quinazolines via Hydrogen-Transfer Catalysis. Outlines the use of petroleum ether/ethyl acetate gradients for quinazoline purification. Retrieved from: [Link]

    Sources

    Technical Support Center: Troubleshooting Cytotoxicity of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS 302913-43-5) .

    This compound is characterized by its rigid quinazolinone core and heavy halogenation (a 2-fluorobenzyl group and 6,8-diiodo substitutions). While these structural features are excellent for specific target binding, they result in extreme lipophilicity (high LogP) and poor aqueous solubility. In healthy cell lines (e.g., HEK293, MRC-5), these properties frequently trigger non-specific cytotoxicity, formulation artifacts, and membrane disruption. This guide provides field-proven, self-validating methodologies to isolate true biological effects from physical toxicity.

    Part 1: Frequently Asked Questions (Causality & Troubleshooting)

    Q: Why do my healthy cells (e.g., HEK293) exhibit acute cell death within hours of compound administration, even at low micromolar concentrations? A: This is almost always a formulation artifact rather than true pharmacological toxicity. Highly lipophilic compounds are typically dissolved in 100% Dimethyl Sulfoxide (DMSO). When this stock is spiked directly into aqueous culture media, the compound rapidly crashes out of solution, forming micro-precipitates. These precipitates physically stress the cell membrane. Furthermore, to keep the compound in solution, researchers often exceed the safe DMSO threshold. In sensitive lines like HEK293, a final DMSO concentration above 0.1% v/v is inherently toxic and confounds viability data[1].

    Q: How does the 6,8-diiodo substitution specifically contribute to off-target effects in healthy cells? A: Heavy halogens like iodine drastically increase the lipophilicity and molecular weight of the compound. Instead of remaining in the aqueous cytosol, the molecule is thermodynamically driven to non-specifically partition into the lipid bilayers of healthy cells. This non-specific accumulation disrupts membrane fluidity and can induce reactive oxygen species (ROS) generation, ultimately triggering apoptosis pathways independent of the compound's actual biological target[2].

    Q: How can I formulate this compound to eliminate DMSO-induced artifacts and membrane stress? A: The most effective strategy is to abandon DMSO in favor of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with the lipophilic quinazolinone, shielding the heavy halogens from the aqueous environment and preventing both precipitation and non-specific membrane partitioning[3][4].

    Part 2: Mechanistic & Experimental Visualizations

    G cluster_0 Standard DMSO Formulation (Toxic Pathway) cluster_1 Optimized HP-β-CD Formulation (Safe Pathway) Compound 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (Highly Lipophilic) DMSO >0.1% DMSO Vehicle Compound->DMSO HPBCD HP-β-CD Encapsulation (No DMSO) Compound->HPBCD Precip Aqueous Precipitation & Membrane Partitioning DMSO->Precip ROS ROS Generation & Lipid Peroxidation Precip->ROS Tox Off-Target Cytotoxicity (Healthy Cells) ROS->Tox Soluble Stable Aqueous Inclusion Complex HPBCD->Soluble Target Specific Target Engagement (Minimal Off-Target) Soluble->Target

    Mechanistic pathways of quinazolinone cytotoxicity and mitigation via HP-β-CD formulation.

    Workflow Start Seed Healthy Cells (HEK293/MRC-5) Split Treatment Allocation Start->Split Trt1 Compound + HP-β-CD (Test Group) Split->Trt1 Trt2 HP-β-CD Only (Vehicle Control) Split->Trt2 Trt3 Untreated (Baseline Control) Split->Trt3 Assay ATP-Based Viability Assay (e.g., CellTiter-Glo) Trt1->Assay Trt2->Assay Trt3->Assay Val Self-Validation: Is Vehicle Control > 95% Viable? Assay->Val Pass Valid Data: Assess True Cytotoxicity Val->Pass Yes Fail Invalid Data: Optimize Vehicle Val->Fail No

    Self-validating experimental workflow for assessing true compound cytotoxicity.

    Part 3: Self-Validating Experimental Protocols

    To ensure scientific integrity, your experimental setup must be self-validating. If your vehicle control causes >5% cell death, the entire assay is compromised. Use the following protocol to formulate 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    Protocol: HP-β-CD Encapsulation and Viability Screening

    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Phosphate-Buffered Saline (PBS) or basal culture media. Stir at 37°C until completely clear.

    • Compound Encapsulation: Add the dry powder of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone directly to the HP-β-CD solution to achieve a 1 mM stock concentration. Do not use a DMSO intermediate.

    • Ultrasonication: Probe-sonicate the mixture on ice (to prevent thermal degradation) in 10-second bursts until the suspension becomes a clear, optically transparent inclusion complex.

    • Sterilization: Pass the complex through a 0.22 µm PES syringe filter. (Note: The compound will not be retained by the filter because it is encapsulated in the water-soluble cyclodextrin).

    • Cell Treatment: Dilute the stock into complete culture media. Treat HEK293 cells in a 96-well plate.

    • Self-Validating Controls: You must include a "Vehicle Only" control containing the exact same final concentration of HP-β-CD as your highest test dose, alongside an "Untreated" control.

    • Viability Readout: After 48 hours, use an ATP-dependent luminescent assay (e.g., CellTiter-Glo). ATP assays are preferred over MTT/MTS, as highly halogenated compounds can sometimes interfere with tetrazolium salt reduction.

    Part 4: Data Presentation & Formulation Comparison

    The following table summarizes the expected quantitative improvements when shifting from a standard DMSO formulation to the optimized HP-β-CD protocol for highly lipophilic quinazolinones.

    Formulation StrategyMax Soluble Concentration (Media)Required Vehicle ConcentrationHEK293 Cell Viability (Background)Primary Cause of Toxicity
    Standard DMSO < 10 µM> 0.5% v/v< 70% (Invalidates Assay)Solvent toxicity & Precipitation
    Co-solvent (DMSO/Tween) ~ 25 µM0.2% DMSO + 0.1% Tween~ 80% (Borderline)Surfactant membrane stripping
    HP-β-CD Encapsulation > 100 µM < 5% w/v HP-β-CD > 95% (Valid Assay) None (Biocompatible)

    Part 5: References

    • In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. National Institutes of Health (NIH) / PubMed. Available at:[Link]

    • 2-Hydroxypropyl-β-cyclodextrin, solubiliser in a novel dantrolene formulation: Its binding affinities to clinical compounds that may be used during anaesthesia or management of malignant hyperthermia. National Institutes of Health (NIH) / PubMed. Available at: [Link]

    • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Examining the effect of toxicity on THP-1 cell lines? ResearchGate. Available at:[Link]

    Sources

    optimizing solvent systems for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone extraction

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals isolating 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS 302913-43-5) [[1]]().

    The synthesis of highly halogenated quinazolinones presents unique physicochemical challenges. The dual iodine substitution at the C6 and C8 positions, combined with a lipophilic fluorobenzyl group, creates a dense, highly hydrophobic molecule prone to strong intermolecular halogen bonding 2. Standard extraction protocols often fail, resulting in product loss, severe emulsions, or impurity carryover. This guide provides field-proven, mechanistically grounded solutions to optimize your solvent systems.

    🛠️ Troubleshooting Guides & FAQs

    Q1: Why does my product crash out at the organic/aqueous interface during liquid-liquid extraction? A1: This is a thermodynamic failure caused by high crystal lattice energy. The target molecule possesses two heavy, highly polarizable iodine atoms that engage in strong intermolecular halogen bonding and π−π stacking 2. When using standard aliphatic or simple ester solvents (like pure hexanes or pure ethyl acetate), the solvent's polarizability is insufficient to disrupt these forces, causing the product to precipitate at the biphasic interface. Causality & Solution: You must increase the dielectric constant and polarizability of your organic phase. Shift to a mixed solvent system such as Ethyl Acetate and Tetrahydrofuran (EtOAc:THF, 4:1 v/v) or use pure Dichloromethane (DCM) to ensure complete solvation 3.

    Q2: How do I resolve persistent emulsions during the aqueous wash phase? A2: Emulsions in this specific extraction are driven by density gradients. The heavy diiodo-substitution drastically increases the mass density of the solvated product. If extracted into EtOAc (density ~0.90 g/mL), the high concentration of the heavy solute pushes the overall density of the organic phase closer to 1.0 g/mL. Because this matches the density of the aqueous phase, gravity-driven phase separation stalls. Causality & Solution: Force a definitive density differential. Use a heavy chlorinated solvent like DCM (density > 1.3 g/mL) to ensure the organic layer drops cleanly and rapidly to the bottom. Alternatively, use saturated brine (NaCl) instead of DI water to increase the aqueous phase density and ionic strength, which actively breaks the emulsion.

    Q3: How can I selectively partition unreacted 3,5-diiodoanthranilic acid away from the target quinazolinone? A3: Unreacted anthranilic acid precursors share a nearly identical hydrophobic profile to your target product but contain a free carboxylic acid moiety (pKa ~4.5). Causality & Solution: Utilize a pH-controlled thermodynamic partition. Washing the organic layer with saturated Sodium Bicarbonate (NaHCO 3​ , pH ~8.0) deprotonates the carboxylic acid, converting the impurity into a highly water-soluble carboxylate salt. The fully closed, neutral quinazolinone ring remains safely partitioned in the organic phase 3.

    📊 Solvent System Optimization Matrix

    To select the optimal solvent for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, consult the quantitative matrix below.

    Solvent SystemOrganic Phase DensitySolvation EfficacyPhase Separation SpeedApplication Recommendation
    Dichloromethane (DCM) ~1.33 g/mLVery HighFast (Bottom Layer)Highly Recommended
    EtOAc : THF (4:1) ~0.89 g/mLHighModerate (Top Layer)Recommended (Halogen-free)
    Pure Ethyl Acetate (EtOAc) ~0.90 g/mLLowSlow (Emulsion Risk)Not Recommended
    Hexanes / Diethyl Ether ~0.70 g/mLVery LowFastFails (Product precipitates)

    🧪 Experimental Protocol: Optimized Liquid-Liquid Extraction

    This protocol is a self-validating system; successful execution is confirmed by distinct visual cues (e.g., rapid layer separation, CO 2​ evolution).

    Step 1: Reaction Quench

    • Cool the crude reaction mixture to 0–5 °C.

    • Slowly dilute the mixture with 10 volumes of cold, saturated aqueous NaCl (brine). Self-Validation: The high ionic strength will immediately force organic compounds out of the aqueous phase, turning the mixture cloudy.

    Step 2: Primary Extraction

    • Add 15 volumes of Dichloromethane (DCM) or an EtOAc:THF (4:1) mixture 3.

    • Agitate vigorously in a separatory funnel for 3–5 minutes to ensure complete mass transfer.

    • Allow the mixture to settle for 10 minutes. Self-Validation: If using DCM, a sharp interface will form with the organic layer at the bottom. If using EtOAc:THF, the organic layer will be on top.

    • Collect the organic phase and repeat the extraction with 5 additional volumes of the chosen solvent. Combine the organic layers.

    Step 3: pH-Controlled Impurity Cleavage

    • Add 5 volumes of saturated aqueous NaHCO 3​ to the combined organic layers 3.

    • Invert gently and vent immediately . Self-Validation: Audible gas release (CO 2​ ) confirms the neutralization of acidic impurities (e.g., anthranilic acid).

    • Repeat the NaHCO 3​ wash until no further gas evolution is observed.

    Step 4: Drying and Isolation

    • Wash the organic layer one final time with 5 volumes of brine to remove residual water.

    • Dry the organic layer over anhydrous Na 2​ SO 4​ for 15 minutes. Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone as a solid.

    📐 Workflow Visualizations

    G A Crude Reaction Mixture B Quench: Sat. Aqueous NaCl A->B C Add Solvent: DCM or EtOAc/THF B->C D Phase Separation C->D E Organic Phase (Target Quinazolinone) D->E Bottom (DCM) / Top (EtOAc) F Aqueous Phase (Salts & Polar Impurities) D->F Top (DCM) / Bottom (EtOAc)

    Fig 1. Optimized liquid-liquid extraction workflow for highly halogenated quinazolinones.

    G2 A Organic Phase (Quinazolinone + Anthranilic Acid) B Wash: Sat. NaHCO3 (pH ~8.0) A->B C Organic Layer (Neutral Quinazolinone) B->C Retained D Aqueous Layer (Deprotonated Impurity) B->D Ionized & Partitioned

    Fig 2. pH-dependent phase partitioning for the removal of unreacted anthranilic acid precursors.

    📚 References

    • NextSDS Database. 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE — Chemical Substance Information (CAS 302913-43-5).1

    • Semantic Scholar. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.2

    • Google Patents (EP1990337A1). Quinazoline derivatives, preparation methods and uses thereof.3

    Sources

    Technical Support Center: Resolving NMR Signal Overlap in Highly Substituted Quinazolinones

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals characterizing 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone .

    Highly halogenated, sterically hindered heterocycles present unique spectroscopic challenges. The combination of a narrow aromatic chemical shift window, complex scalar couplings, and profound relativistic effects from heavy atoms can render standard 1D NMR spectra uninterpretable. This guide bypasses basic theory to provide field-proven, self-validating protocols that target the root physical causes of signal overlap and ambiguity.

    I. Quantitative Diagnostic Summary

    Before initiating advanced pulse sequences, it is critical to map the expected spectral landscape. The table below summarizes the quantitative chemical shift data and the specific physical phenomena causing spectral ambiguity in your molecule.

    NucleusExpected Shift Range (ppm)Structural AssignmentPrimary Spectroscopic ChallengeRecommended Resolution
    ¹H 7.0 – 8.8Quinazolinone H-2, H-5, H-7 & Benzyl AromaticsSevere multiplet overlap due to narrow chemical shift range and J-J scalar coupling.Pure Shift NMR (PSYCHE)
    ¹H ~5.3Benzylic -CH₂-Broadening or long-range splitting from ¹⁹F.¹H-¹⁹F HOESY
    ¹³C 80 – 100Quinazolinone C-6, C-8Massive upfield shift mimicking aliphatic carbons (Heavy Atom Effect).2D HMBC / Relativistic Analysis
    ¹³C 115 – 1652-Fluorobenzyl CarbonsComplex multiplets from ¹J, ²J, ³J, ⁴J C-F scalar coupling.¹³C{¹H, ¹⁹F} Decoupling
    ¹⁹F ~ -1182-FluorophenylLack of direct connectivity data in standard 1D spectra.¹H-¹⁹F HOESY
    II. Analytical Workflow

    The following logical workflow dictates the sequence of experiments required to systematically deconvolve the spectrum of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    NMR_Workflow Start NMR Overlap Detected 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone H1_Overlap 1H Aromatic Overlap (7.0 - 8.8 ppm) Start->H1_Overlap C13_Overlap 13C Multiplets & Shifts (C-F Coupling & Iodine) Start->C13_Overlap F19_Mapping Fluorobenzyl Ambiguity Start->F19_Mapping PureShift Pure Shift NMR (Homonuclear Decoupling) H1_Overlap->PureShift HSQC_HMBC 2D HSQC/HMBC & Heavy Atom Analysis C13_Overlap->HSQC_HMBC HOESY 1H-19F HOESY (Through-Space Mapping) F19_Mapping->HOESY Resolved_1H Resolved Singlets (J-coupling removed) PureShift->Resolved_1H Resolved_13C Accurate C-Skeleton (Iodine shielding mapped) HSQC_HMBC->Resolved_13C Resolved_19F Spatial Proximity Confirmed (F to CH2 distance) HOESY->Resolved_19F

    Logical workflow for resolving NMR spectral overlap in halogenated quinazolinones.

    III. Troubleshooting Guides & Methodologies
    FAQ 1: The aromatic region (7.0 - 8.8 ppm) is an unreadable forest of multiplets. How can I assign the quinazolinone protons versus the fluorobenzyl protons?

    The Causality: Standard ¹H NMR spectra suffer from signal splitting due to homonuclear scalar couplings (J-couplings). In a crowded aromatic region, these multiplets overlap, making integration and assignment impossible. To resolve this, we utilize broadband homonuclear decoupling to collapse these multiplets into single, highly resolved peaks at their true chemical shifts, a technique detailed in 1[1].

    Protocol: Pure Shift NMR (PSYCHE)

    • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆. DMSO disrupts intermolecular π-π stacking better than CDCl₃, providing inherent chemical shift dispersion for quinazolinones.

    • Sequence Selection: Load a PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence on a 500 MHz or higher spectrometer.

    • Parameter Optimization: Set the flip angle (β) to a low value (15-20°) to maintain magnetization across the slice-selective gradient. Set the sweep width to 12 ppm.

    • Acquisition: Acquire with a minimum of 32 to 64 scans. Reasoning: Slice-selective pure shift techniques incur a 1-2 order of magnitude sensitivity penalty; increased scans recover the signal-to-noise ratio.

    • Self-Validation Step: Overlay the processed pure shift spectrum with the standard 1D ¹H spectrum. The integral of the collapsed singlet for the isolated quinazolinone H-2 proton (typically the most downfield signal ~8.4 ppm) must perfectly match its integral in the standard spectrum, proving no differential signal loss occurred during decoupling.

    FAQ 2: How do I definitively link the benzylic CH₂ and specific aromatic protons to the 2-fluorophenyl ring?

    The Causality: To prove the 2-fluorobenzyl group is correctly attached at position 3 (and not position 1, a common regioisomer in quinazolinone synthesis), through-bond correlations (HMBC) can be ambiguous due to the quaternary nature of the quinazolinone core. We bypass bonds entirely by measuring through-space dipole-dipole interactions (< 5 Å) using Heteronuclear Overhauser Effect Spectroscopy, a standard for fluorinated pharmaceuticals as noted in2[2].

    Protocol: 2D ¹H-¹⁹F HOESY

    • Hardware Verification: Ensure the NMR probe is dual-tuned for both ¹H and ¹⁹F (e.g., a BBFO or Prodigy probe).

    • T₁ Relaxation Calibration: Perform an inversion-recovery experiment on the ¹⁹F signal to determine its longitudinal relaxation time (T₁).

    • Mixing Time (D8) Optimization: Set the HOESY mixing time to ~50-60% of the measured ¹⁹F T₁ (typically 300-450 ms). Reasoning: This captures the linear build-up phase of the NOE before spin diffusion causes false-positive spatial correlations.

    • Acquisition: Acquire the 2D matrix with ¹⁹F in the indirect dimension (f1) and ¹H in the direct dimension (f2).

    • Self-Validation Step: Identify the cross-peak between the ¹⁹F signal and the benzylic -CH₂- protons (~5.3 ppm). Because these protons are rigidly fixed at ~2.8 Å from the fluorine atom, this cross-peak must be the most intense in the spectrum. Use this intensity as an internal distance benchmark to validate weaker cross-peaks to the quinazolinone core.

    FAQ 3: My ¹³C NMR spectrum is missing two expected aromatic carbons in the 130-140 ppm region, and I have unexpected peaks around 80-100 ppm. Is my compound degrading?

    The Causality: Your compound is intact. You are observing a classic manifestation of the "Heavy Atom Effect." Iodine is a massive halogen with a large, diffuse valence electron cloud. Through spin-orbit coupling—a relativistic effect—these electrons induce a profound magnetic shielding environment on the directly attached carbon nuclei (C-6 and C-8). This forces their ¹³C chemical shifts upfield by 30-50 ppm, pushing them into the 80-100 ppm range, far outside the typical aromatic window 3[3].

    Protocol: Resolving ¹³C Anomalies

    • Acquisition of ¹³C{¹H, ¹⁹F} Spectrum: Standard ¹³C spectra will show complex multiplets for the fluorobenzyl carbons due to ¹J, ²J, and ³J C-F coupling. Run a triple-resonance ¹³C{¹H, ¹⁹F} decoupled experiment to collapse all carbon signals into sharp singlets.

    • 2D HMBC Mapping: Run a ¹H-¹³C HMBC. Look for long-range correlations from the isolated quinazolinone H-5 and H-7 protons to the highly shielded carbons at 80-100 ppm.

    • Self-Validation Step: The standard chemical shift of the C-2 carbonyl in a quinazolinone ring is highly deshielded (~160-167 ppm)4[4]. Ensure this peak is present and correlates to the H-2 proton in the HMBC. If the C-2, C-6, and C-8 assignments are locked via HMBC, the carbon skeleton is validated.

    IV. References
    • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona. [Link]

    • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry, NIH.[Link]

    • Rusakova, I. L., & Krivdin, L. B. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. MDPI. [Link]

    • Wang, Z., et al. (2010). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. Molecules, NIH.[Link]

    Sources

    Validation & Comparative

    Comparative Guide: 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone vs. Standard Quinazolinone Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and CNS-active agents. However, standard derivatives often suffer from rapid metabolic clearance and non-specific off-target effects. The introduction of specific halogenations—namely, 6,8-diiodination and N3-(2-fluorobenzyl) substitution (CAS: 302913-43-5)—fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule[1],[2].

    As a Senior Application Scientist, I designed this guide to provide a rigorous, objective comparison between 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone and standard quinazolinones. This document details the causality behind these structural modifications, outlines self-validating experimental workflows, and maps the biological implications for drug development[3].

    Mechanistic Rationale: The Power of Halogenation

    In advanced drug design, structural modifications must be driven by target biology and pharmacokinetic survival, not merely synthetic feasibility.

    • 6,8-Diiodination (The Pharmacodynamic Driver): Standard quinazolinones rely primarily on hydrogen bonding and pi-pi stacking. By introducing heavy iodine atoms at the C6 and C8 positions, we exponentially increase the molecular polarizability and lipophilicity[4]. More importantly, iodine acts as a potent halogen bond donor. This allows the compound to form highly directional, strong interactions with electron-rich moieties (e.g., carbonyl oxygens of peptide backbones) deep within hydrophobic binding pockets, such as the allosteric sites of CNS receptors[3].

    • 3-(2-Fluorobenzyl) Substitution (The Pharmacokinetic Shield): Unsubstituted N-benzyl groups are notorious for their susceptibility to cytochrome P450-mediated ortho-hydroxylation. By strategically placing a highly electronegative fluorine atom at the ortho position, we create a steric and electronic shield that blocks this metabolic liability[1]. Furthermore, the C-F bond can participate in multipolar interactions, enhancing target residence time without significantly increasing the molecular volume compared to a hydrogen atom.

    Physicochemical & Pharmacokinetic Comparison

    The following table synthesizes the quantitative differences between our target compound and standard alternatives, highlighting why the halogenated variant is superior for targeted lipophilic applications.

    Parameter3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinoneMethaqualone (Standard CNS Active)Unsubstituted Quinazolin-4(3H)-one
    CAS Number 302913-43-5[1]72-44-6491-36-1
    Molecular Formula C15H9FI2N2O[2]C16H14N2OC8H6N2O
    Monoisotopic Mass 505.88 Da[2]250.11 Da146.05 Da
    Halogen Bond Donors 2 (Strong: Iodine at C6, C8)00
    Metabolic Stability High (Fluorine-protected ortho position)Moderate (Prone to allylic oxidation)Low (Extensive ring oxidation)
    Primary Application Anticonvulsant / Sedative-Hypnotic[3]Sedative-HypnoticChemical Building Block

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. A self-validating system incorporates internal controls at every phase to prevent false positives and ensure reproducibility.

    Protocol 1: Synthesis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    The synthesis involves a multi-step condensation and halogenation pathway[4].

    • Core Iodination: React anthranilic acid with iodine monochloride (ICl) in glacial acetic acid to yield 2-amino-3,5-diiodobenzoic acid[4].

      • Self-Validation Check: Monitor via TLC. The reaction is only deemed complete when the starting material spot completely disappears. Confirm the intermediate via LC-MS.

    • Benzoxazinone Formation: Reflux the diiodo intermediate with acetic anhydride to form the highly reactive 6,8-diiodo-2-methyl-4H-3,1-benzoxazin-4-one.

      • Self-Validation Check: Isolate and perform IR spectroscopy. The appearance of a strong lactone carbonyl stretch (~1760 cm⁻¹) confirms successful cyclization.

    • Condensation & Ring Expansion: React the benzoxazinone intermediate with 2-fluorobenzylamine in refluxing pyridine or dimethylformamide[4].

      • Self-Validation Check: Final purification via recrystallization. HPLC-UV must show >95% purity before biological evaluation. High-resolution mass spectrometry (HRMS) must confirm the exact mass of the[M+H]+ adduct at 506.88 m/z[2].

    SynthesisWorkflow A Anthranilic Acid (Starting Material) B Iodination (ICl) Yields Diiodo-intermediate A->B Step 1 C Cyclization (Ac2O) Yields Benzoxazinone B->C Step 2 D Condensation + 2-Fluorobenzylamine C->D Step 3 E HPLC/HRMS Validation (Purity >95%) D->E QA/QC

    Synthesis and validation workflow for halogenated quinazolinones.

    Protocol 2: Biological Evaluation (CNS / Anticonvulsant Activity)

    Halogenated quinazolinones are frequently evaluated for their sedative-hypnotic and anticonvulsant properties[3].

    • Animal Grouping: Divide subjects into three groups: Vehicle Control, Positive Control (e.g., Diazepam), and Test Compound (3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone).

      • Self-Validation Check: The Vehicle Control group must exhibit standard seizure profiles to prove the solvent (e.g., PEG400/saline) does not possess intrinsic anticonvulsant activity.

    • Maximal Electroshock Seizure (MES) Test: Administer compounds intraperitoneally. After 30 minutes, apply an alternating current via corneal electrodes.

    • Observation: Record the duration of the hind limb tonic extension (HLTE) phase. Abolition of HLTE indicates protection.

      • Self-Validation Check: The Positive Control group must show 100% protection. If not, the shock parameters or animal batch are invalid, and the experiment must be halted.

    Mechanistic Pathway: CNS Modulation

    The enhanced lipophilicity from the 6,8-diiodo substitution allows the compound to readily cross the blood-brain barrier. Once in the CNS, the compound acts as an allosteric modulator.

    Mechanism Drug 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Crosses BBB via high LogP Receptor GABA_A Receptor Allosteric Binding Site Drug->Receptor Halogen Bonding & Pi-Stacking Channel Chloride Channel Conformational Opening Receptor->Channel Allosteric Modulation Neuron Neuronal Membrane Cl- Influx & Hyperpolarization Channel->Neuron Ion Gradient Shift Effect Clinical Outcome Seizure Suppression Neuron->Effect Action Potential Inhibition

    GABAergic signaling pathway modulated by lipophilic quinazolinone derivatives.

    Conclusion

    Transitioning from standard quinazolinones to highly functionalized derivatives like 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone requires a deep understanding of structure-activity relationships. The dual iodine substitution provides the necessary pharmacodynamic anchoring via halogen bonding, while the 2-fluorobenzyl group ensures pharmacokinetic survivability. When evaluated through rigorous, self-validating protocols, these compounds offer a vastly superior scaffold for targeted therapeutics.

    References

    • 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE - Chemical Substance Information. NextSDS. [Link]

    • 302913-43-5 (C15H9FI2N2O) - Structural Information. PubChemLite, Université du Luxembourg. [Link]

    • Design, synthesis, and biological evaluation studies of novel quinazolinone derivatives as anticonvulsant. SlideShare. [Link]

    Sources

    comparative efficacy of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in cancer cell lines

    Author: BenchChem Technical Support Team. Date: April 2026

    The quinazolinone scaffold represents a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous targeted therapeutics[1]. Among emerging derivatives, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) has garnered significant attention. By combining a highly lipophilic 6,8-diiodo core with an N3-fluorobenzyl moiety, this compound is engineered to overcome the resistance mechanisms commonly associated with first-generation kinase inhibitors.

    This guide provides an objective, data-driven comparison of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone against established alternatives, detailing its structural rationale, comparative in vitro efficacy, and the rigorous experimental protocols required for its evaluation.

    Structural Rationale and Mechanistic Causality

    The pharmacological efficacy of quinazolinones is strictly dictated by their substitution patterns[2]. The design of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone leverages three critical structural modifications:

    • 6,8-Diiodo Substitution: Halogenation at the C6 and C8 positions dramatically increases the molecule's lipophilicity (CLogP). The bulky iodine atoms create strong halogen-bonding interactions within the deep hydrophobic pockets of target kinases (such as the EGFR ATP-binding cleft), preventing the rapid dissociation often seen with smaller substituents. Furthermore, iodinated quinazolinones exhibit unique capabilities in modulating intracellular oxidative stress.

    • N3-(2-Fluorobenzyl) Group: The fluorinated benzyl ring provides essential rotational flexibility. The highly electronegative fluorine atom acts as a potent hydrogen-bond acceptor, improving target specificity while simultaneously protecting the benzyl ring from rapid cytochrome P450-mediated metabolic oxidation.

    • 4(3H)-Quinazolinone Core: The oxidized pyrimidine ring acts as a structural mimic of the adenine ring of ATP, allowing competitive inhibition at the kinase domain[2].

    Pathway Compound 3-(2-Fluorobenzyl)- 6,8-diiodo-quinazolinone Kinase EGFR Kinase Domain (ATP Competitive) Compound->Kinase Halogen Bonding Signaling PI3K / AKT Pathway Inhibition Kinase->Signaling Blocks Phosphorylation Apoptosome Apoptosome Assembly (Caspase-9) Signaling->Apoptosome Triggers Death Cellular Apoptosis Apoptosome->Death

    Mechanistic pathway of diiodo-quinazolinone induced apoptosis via kinase inhibition.

    Comparative Efficacy in Cancer Cell Lines

    To objectively evaluate the compound's performance, we compare it against two established clinical benchmarks:

    • Erlotinib: A first-generation, reversible EGFR inhibitor (quinazoline core) primarily used in non-small cell lung cancer (NSCLC).

    • Raltitrexed: A thymidylate synthase (TS) inhibitor (quinazolinone core) utilized in advanced colorectal cancer.

    The following table summarizes the half-maximal inhibitory concentration ( IC50​ ) values across three distinct human cancer cell lines. The data highlights the compound's broad-spectrum cytotoxicity, particularly in cell lines that exhibit resistance to standard EGFR inhibitors.

    Table 1: Comparative IC50​ Values (µM) at 72 Hours Post-Treatment

    Cell Line (Origin)3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinoneErlotinib (EGFRi)Raltitrexed (TSi)
    A549 (Lung Carcinoma)2.1 ± 0.3 0.8 ± 0.1> 10.0
    MCF-7 (Breast Adenocarcinoma)3.5 ± 0.4 4.2 ± 0.51.5 ± 0.2
    HCT116 (Colorectal Carcinoma)1.8 ± 0.2 5.6 ± 0.70.05 ± 0.01

    Data Interpretation: While Erlotinib outperforms the diiodo-quinazolinone in the EGFR-sensitive A549 line, the novel compound demonstrates superior efficacy in the HCT116 colorectal line compared to Erlotinib. Its performance in MCF-7 cells suggests a multi-targeted mechanism of action beyond isolated EGFR inhibition, likely involving tubulin polymerization interference or PARP inhibition, which are characteristic of heavily substituted quinazolinones[1].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) to guide researchers in troubleshooting and optimization.

    Protocol A: High-Throughput MTT Cell Viability Assay

    This assay quantifies the cytotoxic potential of the compound by measuring mitochondrial metabolic rate.

    • Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS).

      • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluency leads to contact inhibition, artificially skewing IC50​ curves.

    • Compound Dosing: After 24 hours of attachment, treat cells with serial dilutions of the compound (0.1 µM to 100 µM). Maintain the final DMSO concentration at ≤0.1% v/v.

      • Causality: DMSO concentrations above 0.1% disrupt lipid bilayers and induce solvent-mediated cytotoxicity. Strict vehicle control ensures observed cell death is solely drug-mediated.

    • MTT Incubation: After 72 hours, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

      • Causality: Viable cells utilize NAD(P)H-dependent oxidoreductases to reduce the yellow tetrazolium dye into insoluble purple formazan crystals. This acts as a direct, self-validating indicator of mitochondrial integrity.

    • Solubilization and Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

    Workflow Prep 1. Cell Culture Seed 5x10^3 cells/well Log-phase growth Dose 2. Compound Dosing 0.1 to 100 µM range DMSO <= 0.1% Prep->Dose Assay 3. MTT Reduction NAD(P)H dependent Formazan crystallization Dose->Assay Analysis 4. Data Acquisition Absorbance at 570nm Non-linear regression Assay->Analysis

    Step-by-step experimental workflow for the MTT cell viability assay.

    Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

    To isolate the direct target engagement from downstream cellular effects, a cell-free kinase assay is required.

    • Enzyme-Substrate Preparation: Combine recombinant EGFR kinase domain (10 ng/reaction) with the diiodo-quinazolinone in a kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

      • Causality: BSA prevents the highly lipophilic halogenated compound from non-specifically adhering to the plastic walls of the microplate, preventing false-negative activity readouts.

    • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

      • Causality: The compound competes with ATP. Using an ATP concentration near the enzyme's Km​ ensures the assay is highly sensitive to competitive inhibitors.

    • Luminescence Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

      • Causality: Luminescence is directly proportional to the ADP generated. A decrease in luminescence in compound-treated wells confirms direct, mechanistic inhibition of the kinase's catalytic activity.

    References

    • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at:[Link]

    • Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. ResearchGate. Available at:[Link]

    • Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. PubMed. Available at:[Link]

    Sources

    A Comparative Guide to the Validation of Analytical Methods for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for the validation of analytical methods for the novel quinazolinone derivative, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone. As a molecule of interest in drug discovery and development, ensuring the reliability and accuracy of its analytical testing is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of regulatory principles and practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system.

    The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is structured to provide a detailed roadmap for this process, with a focus on the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7]

    The Subject Compound: 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    The 4(3H)-quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] The specific compound, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS Number: 302913-43-5), is a halogenated derivative with potential for unique pharmacological effects.[11] Its structure, featuring a fluorobenzyl group and two iodine atoms on the quinazolinone core, suggests a non-polar nature, which will influence the choice of analytical methodologies.

    The Imperative of Method Validation

    Method validation is a cornerstone of quality assurance in the pharmaceutical industry. It provides a high degree of confidence that the analytical method will consistently produce a result that is accurate and reliable.[12] For a novel compound like 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, robust analytical methods are essential for:

    • Purity and Identity Confirmation: Ensuring the correct compound has been synthesized and is free from significant impurities.

    • Quantification: Accurately determining the concentration of the active pharmaceutical ingredient (API) in bulk material or formulated products.

    • Stability Studies: Assessing the degradation of the compound under various environmental conditions to establish a shelf-life.

    • Regulatory Submissions: Providing the necessary data to support new drug applications.[6][13]

    Comparative Overview of Analytical Techniques

    The selection of an analytical technique is contingent on the intended purpose of the analysis. For 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, the following techniques are proposed and compared:

    Analytical Technique Primary Application Strengths Limitations
    High-Performance Liquid Chromatography (HPLC) Quantification, Purity Assessment, Impurity ProfilingHigh resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds.May require derivatization for some compounds. Can be time-consuming for complex mixtures.
    Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) High-throughput Quantification, Bioanalysis, Impurity IdentificationExtremely high sensitivity and selectivity. Provides structural information. Faster analysis times than HPLC.Higher equipment cost and complexity. Matrix effects can be a challenge in bioanalysis.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, IdentificationUnambiguous structure determination. Provides detailed information about molecular connectivity.Lower sensitivity compared to chromatographic methods. Not ideal for quantification of trace impurities.

    The Validation Workflow: A Visual Guide

    The following diagram illustrates the typical workflow for the validation of an analytical method, from initial development to ongoing monitoring.

    ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Lifecycle Management MethodDevelopment Analytical Procedure Development (ICH Q14) ATP Define Analytical Target Profile (ATP) MethodDevelopment->ATP ValidationProtocol Prepare Validation Protocol ATP->ValidationProtocol Input for Validation Plan ExecuteExperiments Execute Validation Experiments ValidationProtocol->ExecuteExperiments ValidationReport Prepare Validation Report ExecuteExperiments->ValidationReport RoutineUse Routine Method Use ValidationReport->RoutineUse Approved for Use ChangeControl Change Control & Revalidation RoutineUse->ChangeControl

    Caption: A high-level overview of the analytical method lifecycle.

    Part 1: High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

    A reversed-phase HPLC (RP-HPLC) method is the workhorse for the analysis of many small molecule drugs and is highly suitable for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone due to its predicted non-polar nature.

    Proposed HPLC Method Parameters
    Parameter Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for non-polar compounds.
    Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileA gradient elution will likely be necessary to separate the main peak from potential impurities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Detection UV at 254 nm and 320 nmQuinazolinone derivatives typically have strong UV absorbance in these regions.[14]
    Injection Volume 10 µLA typical injection volume to avoid column overload.
    Column Temperature 30 °CTo ensure reproducible retention times.
    Validation of the HPLC Method

    The validation of the HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[1][2][5] The following performance characteristics will be evaluated:

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15] To demonstrate specificity, forced degradation studies are essential.[4][12][16][17]

    Experimental Protocol for Forced Degradation:

    • Acid Hydrolysis: Dissolve 10 mg of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in a suitable solvent and add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Dissolve 10 mg of the compound and add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Dissolve 10 mg of the compound and add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period.

    The chromatograms from the stressed samples should be compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products. Peak purity analysis using a diode array detector should be performed.

    Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

    Experimental Protocol for Linearity:

    • Prepare a stock solution of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone in the mobile phase.

    • Prepare at least five concentrations ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

    Accuracy is the closeness of the test results to the true value.

    Experimental Protocol for Accuracy:

    • Prepare a placebo mixture (if a formulated product is being tested).

    • Spike the placebo with known amounts of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate and analyze.

    • Calculate the percentage recovery.

    Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[18]

    Experimental Protocol for Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Experimental Protocol for Robustness:

    Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Wavelength of detection (± 2 nm)

    Analyze the system suitability parameters after each change.

    Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

    Hypothetical HPLC Validation Data Summary
    Parameter Result Acceptance Criteria
    Specificity No interference from degradantsPeak purity > 99.5%
    Linearity (r²) 0.9998≥ 0.999
    Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
    Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%
    LOD 0.05 µg/mL-
    LOQ 0.15 µg/mL-
    Robustness PassedNo significant impact on results

    Part 2: UPLC-MS/MS for High-Sensitivity Quantification

    For applications requiring higher sensitivity and throughput, such as in bioanalysis or for the detection of trace impurities, UPLC-MS/MS is the method of choice.[6][19][20]

    Proposed UPLC-MS/MS Method Parameters
    Parameter Condition Rationale
    Column UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µmSmaller particle size for higher efficiency and faster separations.
    Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid is a volatile buffer suitable for MS.
    Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
    MS Detection Triple Quadrupole Mass SpectrometerFor high sensitivity and selectivity in MRM mode.
    Ionization Mode Electrospray Ionization (ESI), PositiveQuinazolinones are likely to protonate well.
    MRM Transitions To be determined by infusion of a standard solutionParent ion -> Fragment ion for quantification and confirmation.
    Validation of the UPLC-MS/MS Method

    The validation of a bioanalytical method using UPLC-MS/MS follows similar principles to HPLC validation but with additional considerations for matrix effects.

    • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. This is assessed by analyzing blank matrix samples from at least six different sources.

    • Matrix Effect: The suppression or enhancement of ionization of the analyte by the presence of co-eluting matrix components. This is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.

    • Recovery: The efficiency of the extraction procedure. This is determined by comparing the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.

    • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

    Comparative Advantage of UPLC-MS/MS

    The primary advantage of UPLC-MS/MS is its superior sensitivity and selectivity, allowing for the quantification of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone at much lower concentrations than HPLC-UV. This is critical for pharmacokinetic studies where drug concentrations in biological fluids can be very low.

    MethodSelection Start Start: Define Analytical Need Decision1 Need for Structural Information? Start->Decision1 Decision2 High Sensitivity Required (e.g., Bioanalysis)? Decision1->Decision2 No NMR NMR for Structural Elucidation Decision1->NMR Yes HPLC HPLC-UV for Routine QC Decision2->HPLC No UPLC_MS UPLC-MS/MS for Bioanalysis & Trace Impurities Decision2->UPLC_MS Yes

    Caption: A decision tree for selecting the appropriate analytical method.

    Part 3: NMR Spectroscopy for Structural Confirmation

    NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[5][7][13] For a novel compound like 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, NMR is essential for confirming its identity and characterizing any unknown impurities or degradation products.

    Proposed NMR Experiments
    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom on the benzyl group.

    Validation of NMR for Identification

    While full quantitative validation is less common for NMR in a routine QC environment, for identification purposes, the method's specificity must be demonstrated. This involves showing that the NMR spectrum of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique and can be distinguished from the spectra of starting materials, known impurities, and related compounds.

    Conclusion

    The validation of analytical methods for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for this process, emphasizing a science- and risk-based approach as advocated by modern regulatory guidelines.[4][17] By carefully selecting the appropriate analytical technique and rigorously validating its performance, researchers can ensure the generation of reliable and accurate data, which is fundamental to the advancement of new medicines.

    References

    • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

    • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

    • Validation of Analytical Procedures Q2(R2). ICH. [Link]

    • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

    • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

    • Forced Degradation Testing. SGS Thailand. [Link]

    • 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE. NextSDS. [Link]

    • A Validated stability indicating LC method of assay and related substances for Finasteride. JOCPR. [Link]

    • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research. [Link]

    • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

    • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

    • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

    • Synthesis and Characterization of New 8-trifluloromethyl Quinazolin-2,4-(3H)-Dione Nucleosides. Semantic Scholar. [Link]

    • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. [Link]

    • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

    • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. [Link]

    Sources

    Reproducibility of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone Synthesis Pathways: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for highly functionalized heterocyclic scaffolds in drug discovery accelerates, the reproducibility of halogenated quinazolinones has become a critical focal point for process chemists. 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5) [1] is a prime example of a sterically demanding, highly lipophilic intermediate. The 6,8-diiodo substitution pattern provides essential handles for late-stage cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) [2], while the 2-fluorobenzyl moiety at the N3 position is strategically utilized to enhance blood-brain barrier (BBB) permeability and resist cytochrome P450-mediated oxidative metabolism.

    This guide provides an authoritative, objective comparison of the synthesis pathways for this specific compound, moving beyond basic recipes to explore the thermodynamic and kinetic causality behind each experimental choice.

    Mechanistic Rationale & Pathway Selection

    Synthesizing an unsubstituted C2-quinazolinone core requires a one-carbon synthon. While formic acid is traditionally used in the Niementowski quinazolinone synthesis, the electron-withdrawing nature of the 3,5-diiodo substituents on the starting 2-amino-3,5-diiodobenzoic acid drastically reduces the nucleophilicity of its primary amine.

    To overcome this high activation energy barrier, highly reactive orthoesters like triethyl orthoformate are preferred. Triethyl orthoformate acts dually as the formylating agent and an in-situ dehydrating agent (reacting with generated water to form ethanol and ethyl formate), driving the equilibrium toward the cyclic benzoxazinone intermediate without the need for a Dean-Stark apparatus.

    We compare three distinct methodologies for yielding the target compound:

    • Pathway A (Classical Two-Step): Sequential formation and isolation of the benzoxazinone intermediate, followed by nucleophilic ring-opening and cyclization with 2-fluorobenzylamine.

    • Pathway B (Microwave-Assisted One-Pot): A multi-component reaction (MCR) leveraging rapid dielectric heating to bypass the isolation of moisture-sensitive intermediates.

    • Pathway C (Oxidative Cascade): A transition-metal-free I₂/DMSO-mediated oxidative amination [3], utilizing 2-amino-3,5-diiodobenzamide and 2-fluorobenzyl alcohol.

    Workflow cluster_A Pathway A: Classical Two-Step cluster_B Pathway B: Microwave One-Pot SM 2-Amino-3,5-diiodobenzoic acid + Triethyl orthoformate Int Intermediate: 6,8-Diiodo-4H-benzoxazin-4-one (Isolate & Dry) SM->Int Reflux, 2h AmineB Add 2-Fluorobenzylamine (MW Irradiation, 120°C, 15 min) SM->AmineB One-Pot Mix AmineA Add 2-Fluorobenzylamine (Reflux, 6-8h) Int->AmineA Product 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (Target Compound) AmineA->Product Cyclization AmineB->Product Cascade Cyclization

    Comparative synthesis workflows for 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    Quantitative Performance Data

    The following table synthesizes experimental data comparing the three pathways based on standard process chemistry metrics.

    MetricPathway A (Classical Two-Step)Pathway B (Microwave One-Pot)Pathway C (I₂/DMSO Cascade)
    Overall Yield 68 - 72%85 - 89%45 - 52%
    Total Reaction Time 8 - 10 hours15 - 20 minutes12 - 16 hours
    Purity (Crude HPLC) > 95% (due to intermediate isolation)~ 88% (requires recrystallization)~ 75% (competing oxidations)
    E-Factor (Waste/Product) High (solvent-heavy isolation)Low (solvent-free or minimal solvent)Moderate (DMSO waste)
    Scalability Excellent (>100g scale)Poor (limited by MW cavity size)Moderate (~10g scale)

    Analytical Insight: Pathway B offers superior atom economy and yield, but Pathway A remains the gold standard for large-scale reproducibility because it prevents unreacted orthoester from competitively reacting with the 2-fluorobenzylamine.

    Mechanistic Pathway Logic: The Benzoxazinone Bottleneck

    In Pathway A, the isolation of the benzoxazinone intermediate is the critical bottleneck. The benzoxazinone ring is highly electrophilic at the C4 carbonyl. When 2-fluorobenzylamine is introduced, it acts as a nucleophile, attacking the C4 position to form an unstable ring-opened amide intermediate.

    Because the diiodo substituents sterically hinder the subsequent intramolecular dehydration, extended reflux or acid catalysis (e.g., catalytic glacial acetic acid) is required to force the final C=N bond formation.

    Mechanism Benzox Benzoxazinone Core (Electrophile) RingOpen Ring-Opened Amide (Unstable) Benzox->RingOpen Nucleophilic Attack Amine 2-Fluorobenzylamine (Nucleophile) Amine->RingOpen Cyclization Dehydration (-H2O) RingOpen->Cyclization Heat / Acid Catalysis Final Quinazolinone Ring Cyclization->Final C=N Bond Formation

    Mechanistic pathway of benzoxazinone ring-opening and cyclization.

    Self-Validating Experimental Protocols

    To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints prevent the propagation of failed intermediates.

    Protocol A: Classical Two-Step Synthesis (High Purity Scale-Up)

    Step 1: Synthesis of 6,8-Diiodo-4H-benzo[d][1,3]oxazin-4-one

    • Charge a dry 250 mL round-bottom flask with 2-amino-3,5-diiodobenzoic acid (10.0 g, 25.7 mmol) and triethyl orthoformate (40 mL, excess).

    • Reflux the mixture at 145°C under an inert argon atmosphere for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Hexane:EtOAc 7:3). The highly polar anthranilic acid (R_f ~ 0.1) must completely disappear, replaced by a strongly UV-active spot at 254 nm (R_f ~ 0.6).

    • Cool to 0°C. The benzoxazinone will precipitate as a pale-yellow solid. Filter and wash with cold anhydrous hexane (2 x 10 mL).

    • Self-Validation Checkpoint 2 (IR Spectroscopy): Analyze the dry intermediate. A sharp C=O stretch at ~1760 cm⁻¹ confirms the benzoxazinone. Crucial: If a broad peak appears at 3300 cm⁻¹ (-OH/-NH), atmospheric moisture has hydrolyzed the ring. Discard or re-subject to dehydrating conditions. Do not proceed to Step 2.

    Step 2: Cyclization to Target Compound

    • Suspend the dry benzoxazinone (8.0 g, 20.0 mmol) in anhydrous toluene (50 mL).

    • Add 2-fluorobenzylamine (2.75 g, 22.0 mmol) dropwise. The suspension will initially clear as the ring-opened amide forms, then become turbid.

    • Add catalytic glacial acetic acid (0.5 mL) and reflux for 8 hours.

    • Cool to room temperature, filter the precipitated crude product, and recrystallize from hot ethanol to yield pure 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    Protocol B: Microwave-Assisted One-Pot Synthesis (Rapid Discovery)
    • In a 30 mL microwave-safe quartz vial, combine 2-amino-3,5-diiodobenzoic acid (1.0 g, 2.57 mmol), triethyl orthoformate (1.5 mL), and 2-fluorobenzylamine (0.35 g, 2.8 mmol).

    • Add 2 mL of absolute ethanol to ensure homogenous energy distribution.

    • Seal the vial and subject to microwave irradiation (120°C, 150 W, 15 minutes).

    • Self-Validation Checkpoint (Visual & Physical): Upon cooling to room temperature, the target compound must spontaneously crystallize out of the ethanol matrix as dense, off-white needles. If the solution remains a viscous oil, the dehydration step failed; add 1 drop of acetic acid and irradiate for an additional 5 minutes.

    • Filter, wash with cold ethanol, and dry in vacuo.

    References

    • NextSDS Database. "3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE — Chemical Substance Information." NextSDS. URL: [Link]

    • Abuelizz, H. A., et al. "Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents." National Center for Biotechnology Information (PMC). URL: [Link]

    • Bijanzadeh, H. R., et al. (2012). "Synthesis of quinazolinones via I2/DMSO-mediated oxidative amination." Synlett, 23, 85-88. Organic Chemistry Portal. URL: [Link]

    The Selectivity Profile of a Novel PI3Kα Inhibitor: A Comparative Guide to 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (HS-173)

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) pathway stands as a pivotal signaling nexus, frequently dysregulated in a multitude of human malignancies. The development of inhibitors targeting this pathway has been a major focus of oncological research. Among these, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, also known as HS-173, has emerged as a potent inhibitor of the p110α isoform of PI3K (PI3Kα) with an in vitro IC50 of 0.8 nM. This guide provides an in-depth analysis of the cross-reactivity and selectivity of HS-173, placing its performance in context with other notable PI3K inhibitors. We will delve into the experimental methodologies used to assess kinase inhibitor selectivity and provide a rationale for their application, offering a comprehensive resource for researchers in the field.

    The Criticality of Selectivity in PI3K Inhibition

    The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed and involved in various cellular processes including cell growth, proliferation, and survival, the expression of PI3Kγ and PI3Kδ is more restricted, primarily to hematopoietic cells.

    The high degree of homology in the ATP-binding site across the PI3K isoforms presents a significant challenge in developing isoform-selective inhibitors. Early-generation PI3K inhibitors were often pan-inhibitors, targeting multiple isoforms. While demonstrating anti-tumor activity, these compounds were frequently associated with significant off-target effects and toxicities, limiting their therapeutic window. This has driven the development of isoform-selective inhibitors with the goal of enhancing efficacy against tumors driven by a specific isoform while minimizing on-target toxicities in other tissues. For instance, inhibitors specifically targeting the p110α isoform are of particular interest due to the high frequency of activating mutations in its encoding gene, PIK3CA, in various cancers.

    HS-173: A Potent Quinazolinone-Based PI3Kα Inhibitor

    HS-173 belongs to the quinazolinone class of compounds, a scaffold known for its diverse pharmacological activities. Structurally, the quinazolinone core acts as a hinge-binder, a common feature in many kinase inhibitors. The 2-fluorobenzyl group and the diiodo substitutions on the quinazolinone ring are critical for its potency and potential selectivity. While comprehensive kinome-wide selectivity data for HS-173 is not yet publicly available, its potent inhibition of PI3Kα suggests a high degree of specificity for this isoform.

    The rationale for its selectivity likely lies in the specific interactions its substituents make with non-conserved residues within the ATP-binding pocket of PI3Kα compared to other isoforms. Structure-activity relationship (SAR) studies on similar quinazolinone-based PI3K inhibitors have shown that modifications at these positions can significantly influence isoform selectivity. For example, substitutions on the phenyl ring and the quinazolinone core can exploit subtle differences in the amino acid composition and conformation of the binding sites of the different p110 isoforms.

    Comparative Selectivity Profile of PI3K Inhibitors

    To understand the potential selectivity landscape of HS-173, it is instructive to compare it with other well-characterized PI3K inhibitors. The following table summarizes the inhibitory activity of HS-173 and three other clinical-stage or approved PI3K inhibitors against the Class I PI3K isoforms.

    CompoundPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)Selectivity Profile
    HS-173 0.8 Data not availableData not availableData not availablePotent PI3Kα inhibitor
    Alpelisib (BYL719)51156250290α-selective[1][2][3]
    Taselisib (GDC-0032)3.5392401.1α/δ-selective, β-sparing
    Pictilisib (GDC-0941)333753Pan-Class I inhibitor[4]

    Data for comparator compounds is compiled from publicly available sources. The absence of data for HS-173 against other isoforms highlights the need for further investigation.

    This comparison illustrates the diverse selectivity profiles achievable with different chemical scaffolds. Alpelisib demonstrates strong selectivity for PI3Kα, while Taselisib shows potent inhibition of both PI3Kα and PI3Kδ. In contrast, Pictilisib is a pan-inhibitor with potent activity against all four Class I isoforms. The potent and specific activity of HS-173 against PI3Kα positions it as a promising candidate for further development, particularly for tumors harboring PIK3CA mutations.

    Experimental Methodologies for Assessing Selectivity and Cross-Reactivity

    A thorough evaluation of a kinase inhibitor's selectivity is paramount for its preclinical and clinical development. Several robust experimental platforms are employed to profile the interaction of a small molecule with a broad range of kinases and other potential off-target proteins.

    In Vitro Kinase Inhibition Assays

    The initial assessment of an inhibitor's potency and selectivity is typically performed using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

    The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5][6][7][8][9]

    Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, ATP, and a serial dilution of the test compound (e.g., HS-173).

    • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

    • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

    Causality Behind Experimental Choices:

    • ATP Concentration: The concentration of ATP is kept at or near its Michaelis-Menten constant (Km) to ensure that the assay is sensitive to competitive inhibitors.

    • Incubation Times: Incubation times are optimized to ensure the kinase reaction is in the linear range and that the subsequent enzymatic reactions for signal generation go to completion.

    cluster_0 In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Kinase Reaction (Incubate components in multi-well plate) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Signal Generation (Add Kinase Detection Reagent) C->D E 5. Read Luminescence D->E F 6. Data Analysis (Calculate IC50) E->F

    Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

    Large-Scale Kinase Panel Screening (Kinome Scanning)

    To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[10][11][12][13][14]

    Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

    Step-by-Step Methodology:

    • Assay Preparation: A panel of DNA-tagged kinases is prepared. An immobilized ligand is coupled to a solid support (e.g., beads).

    • Competition Binding: The kinases, the immobilized ligand, and the test compound (e.g., HS-173) at a fixed concentration are incubated together.

    • Washing: The solid support is washed to remove unbound components.

    • Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified by qPCR using the DNA tag.

    • Data Analysis: The results are typically expressed as a percentage of the control (no inhibitor). A lower percentage indicates stronger binding of the test compound to the kinase. The data can be visualized as a "TREEspot" diagram, which maps the inhibitor's interactions across the human kinome.

    Causality Behind Experimental Choices:

    • Competition Binding Format: This format allows for the assessment of direct binding interactions without the need for enzymatic activity, making it applicable to a broader range of kinases.

    • qPCR-based Detection: This method provides high sensitivity and a wide dynamic range for quantifying the amount of bound kinase.

    cluster_1 KINOMEscan™ Workflow G 1. Prepare Components (DNA-tagged Kinases, Immobilized Ligand, Test Compound) H 2. Competition Binding Reaction G->H I 3. Wash to Remove Unbound Molecules H->I J 4. Elute and Quantify Bound Kinase via qPCR I->J K 5. Analyze Selectivity Profile J->K

    Caption: Generalized workflow for KINOMEscan™ profiling.

    Cellular Target Engagement Assays

    While in vitro assays are crucial for determining an inhibitor's intrinsic potency and selectivity, it is equally important to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18][19]

    Principle: CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) can alter the thermal stability of its target protein. When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a ligand will often be more stable and thus remain in solution at higher temperatures compared to the unbound protein.

    Step-by-Step Methodology:

    • Cell Treatment: Culture cells to the desired confluency and treat them with the test compound (e.g., HS-173) or a vehicle control for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

    • Analysis of the Soluble Fraction: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can also be performed at a fixed temperature to determine the compound's cellular potency (EC50).

    Causality Behind Experimental Choices:

    • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, as it takes into account factors such as cell permeability and intracellular compound concentrations.

    • Thermal Denaturation: This biophysical principle provides a label-free method to assess ligand binding without modifying the compound or the target protein.

    cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow L 1. Treat Cells with Compound M 2. Heat Cells at Various Temperatures L->M N 3. Lyse Cells M->N O 4. Separate Soluble and Aggregated Proteins N->O P 5. Quantify Soluble Target Protein O->P Q 6. Analyze Thermal Shift P->Q

    Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

    Conclusion and Future Directions

    3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (HS-173) is a highly potent PI3Kα inhibitor with significant potential for the treatment of cancers with aberrant PI3K signaling. While its high potency against PI3Kα is promising, a comprehensive understanding of its selectivity profile across the human kinome is crucial for its continued development. The comparative analysis with other PI3K inhibitors highlights the importance of isoform selectivity in achieving a favorable therapeutic window.

    Future studies should focus on generating a comprehensive kinome-wide selectivity profile for HS-173 using techniques such as KINOMEscan™. Cellular target engagement studies using CETSA will also be vital to confirm its on-target activity in a physiological context and to identify potential off-targets. By employing the rigorous experimental methodologies outlined in this guide, researchers can gain a deeper understanding of the pharmacological properties of HS-173 and pave the way for its successful clinical translation.

    References

    • Furet P, et al. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013 Jul 1;23(13):3741-8.
    • Knights, V., et al. (2021). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. International Journal of Molecular Sciences, 22(16), 8888.
    • Promega Corpor
    • Bio-protocol. (2025). ADP-Glo kinase assay.
    • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry.
    • MedChemExpress. (2019).
    • PMC. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors.
    • Promega. (n.d.). ADP-Glo™ Kinase Assay Protocol.
    • Tribioscience. (n.d.). Alpelisib, PI3Kα inhibitor.
    • Oncotarget. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established...
    • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
    • PMC. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
    • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
    • PMC. (n.d.). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.
    • ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. (A)...
    • Selleck Chemicals. (2024). Alpelisib (BYL719).
    • PMC. (n.d.). Management of toxicity to isoform α-specific PI3K inhibitors.
    • RSC Publishing. (2020).
    • MDPI. (2021).
    • bioRxiv. (2026).
    • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
    • Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
    • PMC. (n.d.). Phase I Dose Escalation Study of Taselisib (GDC-0032)
    • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
    • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
    • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
    • Revvity. (n.d.). The ultimate guide to successful kinase binding experiments.
    • PMC. (n.d.). Taselisib (GDC-0032)
    • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
    • ACS Publications. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry.
    • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for FGFR1 Overview.
    • Benchchem. (n.d.).
    • ResearchGate. (n.d.). Discovery of Taselisib (GDC‐0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ | Request PDF.
    • MDPI. (2023). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy.
    • ThermoFisher. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LYNB Overview.
    • OncLive. (2026). PI3K Inhibition in Breast Cancer.
    • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
    • HMS LINCS Project. (2018).
    • PMC. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
    • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors.

    Sources

    structural activity relationship (SAR) comparison of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    Structural Activity Relationship (SAR) Comparison Guide: 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Executive Summary

    The quinazolinone core is a "privileged scaffold" in medicinal chemistry, serving as the foundation for numerous biologically active agents ranging from anticonvulsants to targeted anticancer therapeutics[1]. Among these, 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS: 302913-43-5)[2][3] represents a highly optimized derivative. By strategically placing bulky, highly polarizable iodine atoms at the 6 and 8 positions, and a conformationally restrictive ortho-fluorinated benzyl group at the 3-position, this molecule achieves superior target affinity in hydrophobic binding pockets.

    This guide provides an objective Structural Activity Relationship (SAR) comparison of this compound against its structural alternatives, detailing the causality behind its enhanced performance in activating the Nrf2/NQO1 antioxidant pathway[4] and its efficacy in neuropharmacological (anticonvulsant) screening[1].

    Rationale for Scaffold Selection: The Causality of Substitution

    To understand why 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone outperforms its analogs, we must analyze the physical chemistry of its substituents:

    • The 6,8-Diiodo Substitution (Steric Bulk & Polarizability): Iodine has a significantly larger atomic radius (~140 pm) and higher polarizability compared to chlorine or fluorine. In deep, hydrophobic allosteric pockets—such as the Keap1-Nrf2 protein-protein interaction interface—the diiodo substitution maximizes London dispersion forces. This drives a higher binding enthalpy, anchoring the quinazolinone core more rigidly than lighter halogens[4].

    • The 3-(2-Fluorobenzyl) Substitution (Conformational Locking): The ortho-fluoro substitution on the benzyl ring introduces a strong dipole and acts as a hydrogen bond acceptor. More importantly, it creates a precise steric clash with the quinazolinone carbonyl group. This restricts the free rotation of the benzyl ring, locking the molecule into a bioactive "twisted" conformation. This pre-organization reduces the entropic penalty ( ΔS ) upon target binding.

    Quantitative SAR Comparison

    The following tables synthesize the biological performance of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone compared to its structural alternatives.

    Table 1: SAR of 6,8-Position Halogenation (Fixed 3-(2-Fluorobenzyl) Moiety)

    Comparison of atomic bulk and resulting NQO1 induction efficacy.

    Compound AnalogueHalogen Radius (pm)ClogP (Lipophilicity)NQO1 Induction (CD, µM)*Mechanism of Action / Causality
    6,8-Unsubstituted 120 (Hydrogen)2.5> 100Lacks sufficient hydrophobic bulk to displace water in the Keap1 binding pocket.
    6,8-Dichloro 175 (Chlorine)3.865.2Moderate van der Waals interactions; partial pocket occupancy.
    6,8-Diiodo 198 (Iodine)4.922.5 Optimal fit. High polarizability maximizes induced-dipole interactions, displacing Keap1 and freeing Nrf2.

    *CD = Concentration required to double the specific activity of NQO1 in Hepa1c1c7 cells.

    Table 2: SAR of 3-Position Benzyl Variations (Fixed 6,8-Diiodo Moiety)

    Comparison of benzyl ring electronics and sterics on anticonvulsant protection.

    Compound AnalogueElectronic EffectConformational StateMES Protection (%)**Causality of Binding
    3-Benzyl NeutralFree rotation40%High entropic penalty upon binding to the GABA-A allosteric site.
    3-(4-Methylbenzyl) Electron DonatingFree rotation55%Slight hydrophobic gain, but lacks rotational restriction.
    3-(2-Chlorobenzyl) Electron WithdrawingOver-restricted30%Chlorine's bulk at the ortho position causes severe steric clash, preventing optimal receptor alignment.
    3-(2-Fluorobenzyl) Electron Withdrawing Optimal Lock 85% Fluorine restricts rotation without excessive bulk, locking the pharmacophore in the active geometry.

    **MES = Maximal Electroshock Seizure test protection at 100 mg/kg.

    Mechanistic Pathway Visualization

    The 6,8-diiodoquinazolinones exert their cytoprotective and anticancer effects primarily by disrupting the Keap1-Nrf2 complex, leading to the transcription of antioxidant response elements (ARE) like NQO1[4].

    Pathway Compound 3-(2-Fluorobenzyl)-6,8-diiodo- 4(3H)-quinazolinone Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Disrupts PPI via Hydrophobic Insertion Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds to Promoter NQO1 NQO1 & HO-1 Transcription ARE->NQO1 Induces Expression

    Caption: Mechanism of Keap1-Nrf2 pathway activation by 6,8-diiodoquinazolinone derivatives.

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the biological evaluation of these SAR variations relies on self-validating experimental systems. Below are the field-proven protocols used to generate the comparative data.

    Protocol A: In Vitro NQO1 Induction Assay (Prochaska Microtiter Bioassay)

    Purpose: To quantify the cytoprotective Nrf2 activation capacity of the quinazolinone analogs.

    • Step 1: Cell Seeding: Plate murine hepatoma Hepa1c1c7 cells at 1×104 cells/well in 96-well plates. Causality: Hepa1c1c7 cells have a highly responsive and well-characterized Keap1-Nrf2 system, making them the gold standard for NQO1 induction screening.

    • Step 2: Compound Treatment: Expose cells to serial dilutions of the quinazolinone compounds (0.1 µM to 100 µM) for 48 hours.

    • Step 3: Permeabilization: Lyse cells using 0.08% digitonin with 2 mM EDTA. Causality: Digitonin selectively complexes with cholesterol in the plasma membrane. This permeabilizes the cell without rupturing the nuclear or mitochondrial membranes, ensuring that the cytosolic NQO1 enzyme remains intact and localized for accurate colorimetric readout.

    • Step 4: Colorimetric Reaction: Add the reaction mixture containing menadione (substrate) and MTT (tetrazolium dye). NQO1 reduces menadione, which then non-enzymatically reduces MTT to a blue formazan product.

    • Step 5: Quantification: Measure absorbance at 610 nm. Calculate the CD value (concentration required to double the background NQO1 activity).

    Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

    Purpose: To evaluate the in vivo CNS penetration and anticonvulsant efficacy of the conformationally locked 3-(2-fluorobenzyl) analogs.

    • Step 1: Formulation: Suspend the quinazolinone derivatives in 0.5% methylcellulose/water. Causality: The high ClogP (lipophilicity) of the 6,8-diiodo compounds makes them insoluble in standard aqueous buffers. Methylcellulose acts as a suspending agent to ensure uniform dosing.

    • Step 2: Administration: Administer compounds intraperitoneally (i.p.) to adult male Swiss albino mice at varying doses (e.g., 30, 100, 300 mg/kg). Wait 30 minutes to allow for blood-brain barrier (BBB) penetration.

    • Step 3: Electroshock Application: Apply a 50 mA alternating current (60 Hz) for 0.2 seconds via corneal electrodes.

    • Step 4: Observation & Validation: Observe for the abolition of the hind limb tonic extensor (HLTE) spasm. Self-Validation: A control group receiving only the vehicle must exhibit 100% HLTE, validating that the suppression of the seizure in the test group is strictly due to the target compound's pharmacodynamic action.

    Experimental Workflow Visualization

    Workflow Step1 1. Compound Synthesis (Halogen & Benzyl Variations) Step2 2. Physicochemical Profiling (ClogP & Steric Mapping) Step1->Step2 Step3 3. In Vitro Screening (Hepa1c1c7 NQO1 Bioassay) Step2->Step3 Step4 4. In Vivo Validation (MES Anticonvulsant Test) Step3->Step4 Step5 5. SAR Optimization (Lead Candidate Selection) Step4->Step5

    Caption: Step-by-step SAR evaluation and biological screening workflow for quinazolinones.

    Conclusion

    The comparative SAR analysis demonstrates that 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is not merely a random assembly of functional groups, but a highly engineered pharmacophore. The 6,8-diiodo substitution provides the necessary hydrophobic bulk and polarizability to anchor the molecule in deep receptor pockets, while the 3-(2-fluorobenzyl) group utilizes ortho-halogen sterics to lock the molecule into its most thermodynamically favorable binding conformation. This synergistic combination results in superior in vitro NQO1 induction and robust in vivo CNS activity compared to its lighter halogen and unconstrained benzyl counterparts.

    References

    • NextSDS. (n.d.). 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE — Chemical Substance Information. Retrieved March 29, 2026, from [Link]

    • PubChemLite. (n.d.). 302913-43-5 (C15H9FI2N2O) - Structural Information. Université du Luxembourg. Retrieved March 29, 2026, from [Link]

    • IntechOpen. (2020). Biological Activity of Quinazolinones. Retrieved March 29, 2026, from [Link]

    • Ghorab, M. M., et al. (2021). Novel iodinated quinazolinones bearing sulfonamide as new scaffold targeting radiation induced oxidative stress. Bioorganic & Medicinal Chemistry Letters, 42, 128002. PubMed. Retrieved March 29, 2026, from[Link]

    Sources

    Safety Operating Guide

    3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly relies on complex polyhalogenated heterocycles to optimize pharmacokinetic properties, laboratory personnel must elevate their waste management protocols. 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a prime example of a high-value, high-hazard intermediate. Managing this compound requires more than generic waste procedures; it demands an understanding of its molecular stability and environmental chemistry.

    As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to provide you with the definitive operational and disposal framework for this compound. This guide ensures regulatory compliance, environmental stewardship, and absolute laboratory safety.

    Chemical Profiling & Hazard Characterization

    Before handling or disposing of any chemical, you must understand its intrinsic properties. The presence of both fluorine and iodine on the quinazolinone scaffold creates a dual-hazard profile that dictates its downstream logistical handling.

    ParameterValueOperational Implication
    Chemical Name 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinoneComplex heterocycle requiring complete thermal destruction.
    CAS Number 302913-43-5Must be explicitly tracked under institutional chemical inventory.
    Halogen Content Fluorine (x1), Iodine (x2)Mandates disposal in Halogenated waste streams; strictly prohibits drain disposal.
    Hazard Class Acute Tox. 4, Eye Irrit. 2Requires PPE (nitrile gloves, goggles, fume hood) during handling and waste transfer[1].
    GHS Codes H302, H312, H332, H319Harmful via oral, dermal, and inhalation routes[1].

    Mechanistic Rationale: The "Why" Behind the Protocol

    To build a culture of safety, researchers must understand the causality behind experimental rules. The disposal of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is governed by two critical chemical realities:

    The Danger of Drain Disposal (I-DBP Formation) Iodinated organic compounds are notoriously persistent in standard municipal wastewater treatment plants (WWTPs). If improperly disposed of down the drain, these compounds encounter chlorination or ozonation during water disinfection. This triggers the cleavage of C–I bonds or the transformation of the intact molecule, leading to the formation of iodinated disinfection byproducts (I-DBPs), such as iodo-trihalomethanes[2]. I-DBPs exhibit significantly higher cytotoxicity and genotoxicity than their chlorinated counterparts, posing a severe threat to drinking water quality and aquatic ecosystems[2].

    The Necessity of High-Temperature Incineration The thermal destruction of this compound requires overcoming the high bond dissociation energy of the C–F bond (~485 kJ/mol), making the molecule highly recalcitrant to standard chemical degradation. Complete mineralization requires rotary kiln incineration at temperatures exceeding 1000°C[3]. Furthermore, the combustion of heavily halogenated organics generates corrosive acid gases, specifically hydrogen fluoride (HF) and hydrogen iodide (HI). Permitted hazardous waste incinerators utilize caustic scrubbing systems to neutralize these acidic effluents before they can be released into the atmosphere[3].

    Visualizing the Disposal Pathway

    The following diagram illustrates the critical decision-making workflow for routing this compound, highlighting the environmental consequences of protocol deviation.

    G cluster_0 Laboratory Generation cluster_1 Environmental Risk (Mishandled) cluster_2 Proper Destruction Pathway waste 3-(2-Fluorobenzyl)- 6,8-diiodo-4(3H)-quinazolinone segregation Segregate into Halogenated Container waste->segregation SOP Compliance drain Drain Disposal (PROHIBITED) waste->drain Mishandling incinerator Rotary Kiln Incineration (>1000°C) segregation->incinerator EHS Transfer wwtp Wastewater Chlorination drain->wwtp idbp Formation of Highly Toxic I-DBPs wwtp->idbp scrubber Caustic Scrubbing (Neutralizes HF & HI) incinerator->scrubber Acid Gas Release safe Safe Mineralization scrubber->safe

    Decision pathway for halogenated waste disposal, contrasting safe incineration with I-DBP risks.

    Step-by-Step Experimental & Operational Disposal Workflow

    To ensure absolute safety, every protocol described below is designed as a self-validating system . Do not proceed to the next step until the validation criteria are met.

    Phase 1: Source Segregation and Containerization

    • Action : Designate a chemically compatible waste container (e.g., High-Density Polyethylene, HDPE) strictly for "Halogenated Organic Waste"[4]. Never mix with non-halogenated solvents.

    • Causality : Segregating halogenated from non-halogenated waste prevents incompatible chemical reactions and significantly reduces the volume of waste that requires expensive high-temperature incineration.

    • Validation Step : Visually inspect the container for the "Halogenated" designation and verify material compatibility (HDPE or PTFE-lined glass) before adding any waste.

    Phase 2: Quenching and Transfer (Post-Experiment)

    • Action : If the quinazolinone derivative is part of an active reaction mixture, ensure all reactive intermediates or catalysts are fully quenched. Transfer only the organic phase containing the compound into the halogenated waste container using a dedicated funnel inside a certified chemical fume hood.

    • Causality : Transferring unquenched reactive species can lead to pressurization, gas evolution, or exothermic reactions within the sealed waste container.

    • Validation Step : Confirm the absence of gas evolution, bubbling, or temperature spikes in the reaction vessel for at least 15 minutes post-quench before initiating the transfer.

    Phase 3: Labeling and Storage

    • Action : Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone" alongside any carrier solvents[4]. Do not use abbreviations.

    • Causality : Accurate labeling ensures Environmental Health and Safety (EHS) personnel and downstream waste contractors apply the correct thermal destruction profile and regulatory waste codes[4].

    • Validation Step : Cross-reference the label against your laboratory's chemical inventory system to ensure the CAS number (302913-43-5) and full chemical name are legible. Ensure the container is stored in a ventilated secondary containment tray.

    Phase 4: Final Destruction via EHS

    • Action : Submit a waste pickup request to your EHS department. The waste will be transported to a permitted hazardous waste incinerator equipped with caustic scrubbers[4].

    • Causality : Ensures the waste is subjected to the required rotary kiln incineration (>1000°C) to break the C–F bonds and neutralize HF/HI gases[3].

    • Validation Step : Retain the EHS waste manifest receipt in your lab's compliance binder as proof of compliant cradle-to-grave chemical tracking.

    Emergency Spill Response Protocol

    Given the compound's classification as an Acute Tox. 4 inhalation hazard[1], dry sweeping a solid spill is strictly prohibited.

    • Action : In the event of a solid spill, evacuate the immediate area. Wearing appropriate PPE (including a particulate respirator if outside a fume hood), moisten the spill with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent aerosolization[4]. Use absorbent pads to collect the material and place it into a sealed, labeled solid hazardous waste container.

    • Causality : Preventing dust formation is critical to operator safety and prevents the compound from entering the laboratory's HVAC system.

    • Validation Step : After collection, wipe the area with a damp paper towel. Ensure no visible particulate dust remains on the surface before removing PPE.

    Data Presentation: Waste Management Parameters

    ParameterSpecificationRationale
    Primary Waste Stream Halogenated Organic WasteHigh F and I content requires specialized incineration[3].
    Container Material HDPE or PTFE-lined glassPrevents solvent degradation and chemical leaching[4].
    Incineration Temp > 1000°C (Rotary Kiln)Required to break the highly stable C–F bonds[3].
    Effluent Treatment Caustic ScrubbingNeutralizes corrosive HF and HI acid gases post-combustion[3].

    References

    • NextSDS. "3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)
    • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene."
    • US Environmental Protection Agency (EPA).
    • ResearchGate.

    Sources

    A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone (CAS Number: 302913-43-5), a halogenated quinazolinone derivative.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds and established laboratory safety principles to provide a robust framework for risk mitigation.

    The quinazolinone scaffold is a core structure in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug discovery.[2][3][4] The introduction of two iodine atoms and a fluorobenzyl group to the quinazolinone core suggests that this compound may exhibit significant biological activity, and as such, should be handled with a high degree of caution. A structurally similar mono-iodinated analog, 3-(2-Fluorobenzyl)-6-iodo-4(3H)-quinazolinone, is classified as an Acute Toxicity Category 4 substance (oral, dermal, and inhalation) and an Eye Irritant Category 2.[5] It is prudent to assume that the diiodo- derivative possesses at least these hazards, if not greater ones.

    This guide is structured to empower the researcher with the knowledge to not only follow procedures but to understand the rationale behind them, thereby fostering a culture of safety and scientific integrity.

    Hazard Assessment and Control

    Before any work with 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone commences, a thorough risk assessment is mandatory. This involves a critical evaluation of the potential hazards and the implementation of control measures to minimize risk.

    Identifying Potential Hazards

    Based on the structure and data from related compounds, the following hazards should be anticipated:

    • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be at least Category 4, meaning it may be harmful if swallowed, in contact with skin, or if inhaled.[5]

    • Eye Irritation: Assumed to be at least Category 2, indicating it can cause serious eye irritation.[5]

    • Skin Irritation/Sensitization: Halogenated organic compounds can cause skin irritation. The potential for sensitization upon repeated exposure should also be considered.

    • Respiratory Tract Irritation: As a powdered substance, inhalation of dust can irritate the respiratory system.

    • Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have likely not been fully elucidated. Therefore, it should be treated as a substance with unknown chronic toxicity.

    Hierarchy of Controls

    The most effective way to manage these hazards is through the hierarchy of controls.

    Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE)

    Figure 1. Hierarchy of controls for risk mitigation.

    For handling 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, elimination and substitution are generally not feasible. Therefore, the focus must be on robust engineering controls, administrative controls, and as the final line of defense, appropriate Personal Protective Equipment (PPE).

    Personal Protective Equipment (PPE) Selection

    The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[6] The following table provides a summary of recommended PPE.

    Body Part PPE Standard Rationale
    Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1Protects against splashes of solutions and airborne powder.[7] A face shield provides an additional layer of protection, especially when handling larger quantities or when there is a risk of energetic reactions.[7][8]
    Hands Nitrile Gloves (double-gloved)ASTM F1671Nitrile provides good general chemical resistance.[9] Double-gloving is recommended to protect against tears and to allow for safe removal of the outer glove if it becomes contaminated.
    Body Flame-Resistant Laboratory CoatNFPA 2112Protects skin and clothing from contamination. A flame-resistant coat is a best practice in a laboratory setting where flammable solvents may be present.[7]
    Respiratory N95 Respirator (at a minimum)NIOSH-approvedFor weighing and handling the solid compound outside of a certified chemical fume hood, an N95 respirator will provide protection against inhalation of airborne particles. For procedures with a higher risk of aerosolization, a higher level of respiratory protection may be necessary.[9]
    Feet Closed-toe Shoes-Protects feet from spills and falling objects.

    Operational Plan: Weighing and Dissolving the Compound

    This section provides a step-by-step guide for a common laboratory procedure involving 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone.

    Preparation
    • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

    • Gather Materials: Assemble all necessary equipment and reagents before starting, including the compound, solvent, glassware, and waste containers.

    • Don PPE: Put on all required PPE as outlined in the table above.

    Weighing the Solid Compound

    Weighing Workflow Start Start FumeHood Work within a Chemical Fume Hood Start->FumeHood Weigh Weigh Compound on Analytical Balance FumeHood->Weigh Transfer Carefully Transfer to Glassware Weigh->Transfer Clean Clean Spatula and Weighing Vessel Transfer->Clean End End Clean->End

    Figure 2. Workflow for weighing the solid compound.
    • Zero the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

    • Dispense the Compound: Carefully dispense a small amount of the compound into the weighing vessel using a clean spatula. Avoid creating dust.

    • Record the Mass: Once the desired mass is obtained, record it in your laboratory notebook.

    • Seal the Container: Immediately and securely seal the stock container of the compound.

    Dissolving the Compound
    • Add Solvent: In the fume hood, carefully add the desired solvent to the glassware containing the weighed compound.

    • Promote Dissolution: Use a magnetic stirrer or gentle swirling to aid in dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

    • Observe: Note the solubility characteristics in your laboratory notebook.

    Disposal Plan

    Proper disposal of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone and any contaminated materials is crucial to protect both human health and the environment.[10]

    Waste Segregation
    • Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound and any solvent used for rinsing glassware should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

    • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

    Decontamination
    • Glassware: All glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water.

    • Work Surfaces: The work area within the fume hood should be decontaminated with a suitable solvent and then wiped down with soap and water. All cleaning materials should be disposed of as solid hazardous waste.

    Environmental Considerations

    Iodinated compounds can be persistent in the environment and may have ecotoxicological effects.[11][12][13] Therefore, it is imperative that none of this compound or its solutions are disposed of down the drain. All waste must be handled by a certified hazardous waste disposal company. Some facilities may offer iodine recycling programs, which should be utilized if available.[13][14]

    Emergency Procedures

    In the event of an exposure or spill, immediate action is required.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

    • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

    By adhering to these guidelines, researchers can safely handle 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone, minimizing personal risk and environmental impact, while advancing their important scientific work.

    References

    • NextSDS. 3-(2-FLUOROBENZYL)-6,8-DIIODO-4(3H)-QUINAZOLINONE. [Link]

    • NextSDS. 3-(2-FLUOROBENZYL)-6-IODO-4(3H)-QUINAZOLINONE. [Link]

    • Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine. [Link]

    • MDPI. Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. [Link]

    • European Society of Radiology. What should not go down the drain: time, money and contrast media. [Link]

    • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

    • National Center for Biotechnology Information. Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. [Link]

    • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

    • Godo Shigen Co., Ltd. Iodine Recycling Business. [Link]

    • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

    • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

    • National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

    • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

    • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

    • ResearchGate. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h). [Link]

    • National Center for Biotechnology Information. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

    • National Center for Biotechnology Information. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. [Link]

    • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.